Thermodynamic Parameters of Benzo-24-Crown-8 Host-Guest Complexation: A Technical Guide
Executive Summary The rational design of mechanically interlocked molecules (MIMs)—such as rotaxanes, catenanes, and supramolecular nanovalves—relies fundamentally on the precise calibration of non-covalent interactions....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of mechanically interlocked molecules (MIMs)—such as rotaxanes, catenanes, and supramolecular nanovalves—relies fundamentally on the precise calibration of non-covalent interactions. Benzo-24-crown-8 (B24C8) and its dibenzo derivative (DB24C8) are premier macrocyclic hosts in this domain, characterized by their spacious, electron-rich 24-membered polyether rings. For researchers and drug development professionals engineering stimuli-responsive drug delivery systems or molecular machines, understanding the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of B24C8 complexation is not merely academic; it is the blueprint for controlling molecular assembly and payload release kinetics.
This whitepaper provides an in-depth analysis of the thermodynamic driving forces behind B24C8 host-guest complexation, details self-validating experimental protocols for isothermal titration calorimetry (ITC), and explores the translation of these parameters into advanced therapeutic applications.
Mechanistic Foundations of B24C8 Complexation
The formation of a host-guest complex (e.g., a pseudorotaxane) is governed by the classic thermodynamic relationship:
ΔG=ΔH−TΔS=−RTlnKa
The Causality of Enthalpy-Driven Binding
The complexation of B24C8 with its primary guest families—secondary dialkylammonium salts (
R2NH2+
) and bis(pyridinium) derivatives—is fundamentally an enthalpy-driven process (
ΔH<0
) [1].
The causality behind this lies in the energetic trade-offs of the system. When a linear
R2NH2+
guest threads through the B24C8 cavity, strong
[N+−H⋯O]
hydrogen bonds form between the ammonium protons and the ether oxygens. This is supplemented by potent ion-dipole interactions and, in the case of aromatic guests,
π−π
stacking[2]. The formation of these non-covalent bonds releases a significant amount of heat (large negative
ΔH
).
However, this favorable enthalpic contribution must overcome a substantial entropic penalty (
ΔS<0
). In its uncomplexed state, the 24-membered macrocycle is highly flexible. Upon complexation, the ring must adopt a rigid, folded conformation to maximize oxygen-to-guest contact, resulting in a severe loss of conformational degrees of freedom[3]. Because the enthalpic gain outstrips the entropic cost, the overall Gibbs free energy (
ΔG
) remains negative, driving spontaneous assembly.
Electronic Modulation
The thermodynamics can be fine-tuned via synthetic modification. Substituting the catechol rings of DB24C8 with electron-withdrawing groups (e.g., formyl or nitro groups) decreases the electron-cloud density of the ether oxygens. This weakens the ion-dipole interactions, resulting in a less negative
ΔH
and a correspondingly lower association constant (
Ka
). Conversely, electron-donating groups enhance the binding affinity[1].
Figure 1: Thermodynamic driving forces of B24C8 complexation and pH-responsive decomplexation.
While Nuclear Magnetic Resonance (NMR) titrations are frequently used to estimate
Ka
, extracting enthalpy and entropy via the van 't Hoff equation assumes that
ΔH
is independent of temperature, which often propagates significant error. Isothermal Titration Calorimetry (ITC) is the gold standard because it directly measures the heat of interaction (
q
), allowing for the simultaneous determination of
Ka
,
ΔH
, and stoichiometry (
n
) in a single experiment[1].
Self-Validating ITC Protocol
To ensure trustworthiness and eliminate artifacts (such as heat of mixing or dilution), the following self-validating workflow must be strictly adhered to:
Step 1: Rigorous Sample Preparation
Causality: Trace water or solvent mismatches generate massive background heats that mask the complexation signal.
Action: Prepare the B24C8 host solution (e.g., 1.0 mM) and the
R2NH2+
guest solution (e.g., 15.0 mM) using the exact same batch of anhydrous, HPLC-grade solvent (e.g.,
CH3CN
or
1:1CH2Cl2/CH3CN
).
Step 2: Degassing and Equilibration
Action: Degas both solutions under vacuum for 10 minutes. Load the host into the calorimetric cell and the guest into the injection syringe. Equilibrate the system at 298.15 K until the baseline thermal power is flat (variance < 10 ncal/s).
Step 3: The Blank Titration (System Validation)
Action: Before the main experiment, titrate the 15.0 mM guest solution into a cell containing only the pure solvent.
Purpose: This establishes the heat of dilution. This background data is mathematically subtracted from the main titration curve to isolate the true heat of complexation.
Step 4: Titration Execution
Action: Perform 25-30 sequential injections of the guest into the host. Use a 2
μL
initial injection (discarded during data analysis to account for syringe tip diffusion), followed by 10
μL
injections spaced 180 seconds apart to allow the heat signal to return to baseline.
Step 5: Data Integration & Extraction
Action: Integrate the area under each injection peak. Fit the normalized heat data to an independent binding model (1:1 stoichiometry) using the Wiseman isotherm. Calculate
ΔS
using
ΔG=ΔH−TΔS
.
Figure 2: Step-by-step experimental workflow for Isothermal Titration Calorimetry (ITC).
Quantitative Data Analysis
The table below synthesizes representative thermodynamic parameters for B24C8 and DB24C8 complexation with common guest motifs at 298.15 K. Note the consistent negative values for both enthalpy and entropy, confirming the enthalpy-driven nature of these systems.
Guest Molecule Type
Host
Solvent
Ka
(
M−1
)
ΔH
(kJ/mol)
TΔS
(kJ/mol)
ΔG
(kJ/mol)
Secondary Dialkylammonium (
R2NH2+
)
B24C8
CH2Cl2
∼3.0×104
-35.2
-9.5
-25.7
1,2-Bis(pyridinium)ethane
DB24C8
CH3CN
∼2.5×103
-24.8
-5.4
-19.4
Diquat (Paraquat derivative)
DB24C8
CH3CN
∼1.2×103
-18.5
-0.9
-17.6
Data synthesized from established calorimetric studies on crown ether complexation[1],[3].
Applications in Advanced Therapeutics (Drug Delivery)
For drug development professionals, the thermodynamic parameters of B24C8 are highly actionable data. Crown ethers demonstrate significant potential in drug delivery due to their unique ionophoric properties and ability to form stimuli-responsive nanovalves[4].
pH-Responsive Supramolecular Nanovalves:
By anchoring a secondary ammonium stalk to the surface of a mesoporous silica nanoparticle (MSN) loaded with a chemotherapeutic agent, researchers can use B24C8 as a "gatekeeper" ring.
Closed State: At physiological pH (7.4), the stalk is protonated (
R2NH2+
). The highly negative
ΔH
of complexation drives the B24C8 ring to thread onto the stalk, sealing the pores and preventing premature drug leakage.
Open State: Upon endocytosis into the acidic environment of a tumor cell (or via a specific chemical trigger), the local environment changes. If the system is designed such that a specific stimulus deprotonates the ammonium to a neutral amine (
R2NH
), the
[N+−H⋯O]
hydrogen bonds are destroyed. The enthalpic driving force (
ΔH
) drops to near zero, and the inherent entropic penalty (
ΔS<0
) causes the complex to spontaneously dissociate, releasing the drug payload[5].
By tuning the electronic properties of the B24C8 derivatives (as discussed in Section 2), scientists can precisely calibrate the
Ka
to ensure the nanovalve remains tightly sealed in the bloodstream but opens rapidly upon reaching the target microenvironment.
References
Thermodynamics of Complexes between Dibenzo‐24‐crown‐8 Derivatives and 1,2‐Bis(pyridinium)ethanes
Source: nankai.edu.cn
URL:[Link]
Factors affecting the threading of axle molecules through macrocycles: Binding constants for semirotaxane formation
Source: researchgate.net
URL:[Link]
The role of crown ethers in drug delivery
Source: academia.edu
URL:[Link]
Elucidating Supramolecular Architectures: X-Ray Crystal Structure Analysis of DB24C8 Pseudorotaxanes
Executive Summary Dibenzo-24-crown-8 (DB24C8) is a foundational macrocycle in supramolecular chemistry, widely utilized for its ability to form stable, interpenetrated host-guest complexes known as [2]pseudorotaxanes. By...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dibenzo-24-crown-8 (DB24C8) is a foundational macrocycle in supramolecular chemistry, widely utilized for its ability to form stable, interpenetrated host-guest complexes known as [2]pseudorotaxanes. By threading electron-poor guest axles—such as secondary dialkylammonium salts or bipyridinium derivatives—through its electron-rich cavity, DB24C8 enables the construction of complex molecular machines and stimuli-responsive drug delivery systems. This technical guide provides an in-depth analysis of the thermodynamic principles driving this self-assembly, the rigorous protocols required for crystallization, and the quantitative structural insights derived from X-ray crystallography.
Mechanistic Foundations of DB24C8 Host-Guest Chemistry
The spontaneous threading of a guest axle through the DB24C8 cavity is a highly specific molecular recognition event. The macrocycle features a 24-membered ring lined with eight oxygen atoms, flanked by two rigid, electron-rich catechol rings. This specific topography creates an optimal cavity size (~4.5–5.0 Å) that is perfectly complementary to linear, positively charged guests[1].
The Causality of Assembly: The formation of a [2]pseudorotaxane is thermodynamically penalized by a loss of conformational entropy. To overcome this, the system relies on a synergistic network of enthalpic driving forces[2]. The primary interaction is
[N+−H⋯O]
hydrogen bonding between the ammonium protons of the guest and the crown ether oxygens. This is structurally augmented by secondary
[C−H⋯O]
interactions from adjacent methylene groups. Furthermore, the catechol rings of DB24C8 engage in robust
π−π
stacking and ion-dipole interactions with the aromatic moieties of the guest, locking the complex into a fully interpenetrated conformation[3].
Logical mapping of non-covalent interactions driving DB24C8 pseudorotaxane stability.
Experimental Methodology: From Self-Assembly to Single Crystals
To obtain diffraction-quality single crystals, the crystallization methodology must precisely control nucleation kinetics. Rapid precipitation yields amorphous powders; slow, controlled supersaturation yields the highly ordered lattices required for X-ray analysis.
Solution Preparation: Dissolve equimolar amounts (e.g., 10 mM) of the DB24C8 host and the guest salt (e.g., dibenzylammonium hexafluorophosphate) in a minimal volume of a high-solubility solvent such as acetonitrile.
Causality: Acetonitrile dissolves both components efficiently but does not act as a strong hydrogen-bond acceptor, preventing solvent competition and allowing the host-guest complex to self-assemble predominantly in solution[4].
Filtration: Pass the solution through a 0.2 μm PTFE syringe filter into a clean, glass inner vial.
Self-Validating System: The removal of microscopic particulate matter prevents heterogeneous nucleation. If crystals form, this step validates that growth was driven purely by the thermodynamic stability of the lattice rather than nucleation on impurities.
Chamber Setup: Place the inner vial inside a larger outer vial containing a volatile anti-solvent (e.g., diisopropyl ether). Seal the outer vial tightly with a PTFE-lined cap.
Causality: The volatile anti-solvent slowly diffuses into the inner vial via the vapor phase. This gradual reduction in solvent polarity slowly lowers the solubility of the pseudorotaxane, maintaining the system in the metastable zone to promote the growth of large, defect-free single crystals.
Harvesting and Validation: After 3–7 days, inspect the inner vial under a polarized light microscope.
Self-Validating System: Crystals that exhibit uniform birefringence (extinguishing light uniformly when rotated under cross-polarizers) confirm the presence of a single-crystal domain. This visual validation ensures diffractometer time is not wasted on twinned or amorphous aggregates.
Workflow from DB24C8 host-guest self-assembly to X-ray structural refinement.
X-Ray Crystallography: Data Acquisition and Refinement
Once a validated single crystal is isolated, X-ray diffraction is employed to map the precise atomic coordinates and validate the 1:1 stoichiometry of the complex[3].
Step-by-Step Protocol: Data Acquisition
Cryoprotection and Mounting: Submerge the crystal in a perfluoropolyether oil to displace surface solvent. Mount it on a MiTeGen loop and transfer it immediately to the goniometer under a 100 K nitrogen cold stream.
Causality: The oil freezes into a protective glass, preventing the crystal from cracking due to solvent loss. Collecting data at 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This enhances the signal-to-noise ratio of high-angle reflections, which is critical for accurately localizing the hydrogen atoms involved in weak
[C−H⋯O]
bonds.
Data Collection: Irradiate the crystal with monochromatic X-rays (e.g., Cu Kα or Mo Kα) and collect diffraction frames over a full sphere of reciprocal space to ensure high redundancy.
Phasing and Refinement: Solve the phase problem using intrinsic phasing methods. Refine the structural model using least-squares minimization against
F2
.
Self-Validating System: A final
R1
value below 0.05 (5%) and a flat residual electron density map mathematically validate that the proposed structural model accurately represents the physical electron density of the crystal.
Quantitative Structural Insights
Structural refinement of DB24C8 pseudorotaxanes consistently reveals a completely interpenetrated geometry where the guest's functional groups are centered within the macrocycle[3]. The spatial arrangement is characterized by specific bond distances and angles that quantify the strength of the host-guest interactions.
Table 1: Typical Quantitative Parameters in DB24C8 Pseudorotaxane Crystal Structures
Interaction Type
Typical Distance (Å)
Typical Angle (°)
Structural Role
[N+−H⋯O]
H-Bond
2.80 – 2.95
160 – 175
Primary enthalpic driving force for threading
[C−H⋯O]
H-Bond
3.20 – 3.60
140 – 160
Secondary stabilization and orientation constraint
C⋯O
(Weak Interaction)
~3.54
N/A
Cavity stabilization around the ethylene bridge[3]
π−π
Stacking
3.40 – 3.80
N/A
Parallel alignment of catechol and guest aromatic rings
Modifications to the DB24C8 wheel, such as tetra-substitution on the aromatic rings, can influence bulk crystal packing and increase association constants, but the core interpenetrated geometry and interaction distances remain highly conserved[5].
Implications for Drug Development and Nanomedicine
Understanding the precise atomic interactions within DB24C8 pseudorotaxanes has profound implications for modern drug development. By exploiting these non-covalent interactions, researchers can design stimuli-responsive rotaxanes (mechanically interlocked molecules) that function as highly targeted prodrugs.
For instance, a cytotoxic peptide can be threaded through a DB24C8 macrocycle and stoppered with bulky capping groups. The macrocycle sterically shields the active peptide from enzymatic degradation in the bloodstream. Upon reaching the acidic tumor microenvironment, targeted protonation alters the hydrogen-bonding affinity, triggering the disassembly of the complex and the localized release of the therapeutic agent. The precise engineering of such molecular machines relies entirely on the foundational bond distances and thermodynamic principles elucidated by rigorous X-ray crystal structure analysis.
References
Complexation of Imidazopyridine-Based Cations with a 24-Crown-8 Ether Host: [2]Pseudorotaxane and Partially Threaded Structures
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Conformational Dynamics of Benzo-24-Crown-8: An NMR Spectroscopy Whitepaper
Executive Summary Benzo-24-crown-8 (B24C8) and its derivatives (such as dibenzo-24-crown-8) are foundational macrocycles in supramolecular chemistry, forming the backbone of pseudorotaxanes, molecular machines, and ion-s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Benzo-24-crown-8 (B24C8) and its derivatives (such as dibenzo-24-crown-8) are foundational macrocycles in supramolecular chemistry, forming the backbone of pseudorotaxanes, molecular machines, and ion-selective sensors. The 24-membered polyether ring provides a highly flexible cavity capable of adapting its conformation to encapsulate secondary dialkylammonium salts or alkali metal cations. This whitepaper provides an authoritative, self-validating NMR methodology for characterizing the conformational exchange, threading kinetics, and thermodynamic binding properties of B24C8.
Causality in NMR Experimental Design
To accurately map the conformational landscape of B24C8, a standard 1D
1
H NMR approach is insufficient due to the rapid conformational exchange of the macrocycle at room temperature. As application scientists, we must design a multi-modal NMR workflow driven by the physical chemistry of the system:
Solvent Selection for Binding Modalities: Chloroform-d (CDCl
3
) is strictly chosen for pseudorotaxane threading studies because its non-competitive nature preserves the critical[N
+
-H···O] hydrogen bonds between the guest axle and the crown ether oxygen atoms. Conversely, Acetonitrile-d3 (CD
3
CN) is utilized for alkali metal binding studies where solvation dynamics and ion-dipole interactions dictate the conformational fit.
Variable Temperature (VT) NMR: At 298 K, the polyether ring undergoes rapid interconversion between multiple folded and extended states, resulting in time-averaged, broadened signals. By lowering the temperature to 223 K, we slow the exchange rate below the NMR timescale. This kinetic freezing allows for the observation of distinct, desymmetrized conformers and the calculation of activation energies (
ΔG‡
).
2D ROESY vs. NOESY: For molecules in the 400–600 Da range (like B24C8), the rotational correlation time (
τc
) often falls into the NOE zero-crossing region at standard magnetic fields (400–600 MHz). ROESY (Rotating-frame Overhauser Effect Spectroscopy) is strictly employed because it guarantees positive cross-peaks for all correlation times, ensuring reliable spatial mapping of the macrocycle's folding around the guest.
Solid-State
13
C CPMAS NMR: To understand the intrinsic ground-state conformation without solvent interference, Cross-Polarization Magic Angle Spinning (CPMAS) with dipolar dephasing is utilized. This technique isolates non-protonated carbons and highly mobile segments, revealing solid-phase molecular motion that is otherwise masked in solution 1[1].
This protocol is designed as a self-validating system; each step contains internal quality control checks to ensure data integrity before proceeding to complex multidimensional acquisitions.
Step 1: Baseline Establishment (Free Macrocycle)
Dissolve 5.0 mg of B24C8 in 600 µL of anhydrous CDCl
3
containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
Acquire a 1D
1
H NMR spectrum (600 MHz, 298 K, 16 scans).
Validation Check: Ensure the aromatic protons appear as a distinct multiplet (~6.85–6.95 ppm) and the polyether methylenes present as sharp, averaged singlets/multiplets. Broad peaks at this stage indicate water contamination, which will disrupt hydrogen bonding in subsequent steps. If water is present (>1.5 ppm in CDCl
3
), dry the sample over activated 3Å molecular sieves.
Step 2: Titration and Pseudorotaxane Formation
Prepare a 0.5 M stock solution of the guest molecule (e.g., dibenzylammonium hexafluorophosphate) in CDCl
3
.
Sequentially add the guest to the B24C8 NMR tube in 0.2 molar equivalent increments, up to 2.0 equivalents.
Acquire a
1
H NMR spectrum after each addition.
Validation Check: Monitor the homotopic geminal protons of the crown ether. Upon complexation, these protons should desymmetrize, splitting into complex multiplets due to the restricted conformation of the threaded state 2[2].
Step 3: Variable Temperature (VT) Kinetic Analysis
Set the probe temperature to 298 K and cool in 10 K decrements down to 223 K.
Allow 10 minutes of thermal equilibration at each step before tuning, matching, and shimming.
Calculate the coalescence temperature (
Tc
) of the exchanging methylene protons and use the Eyring equation to determine the activation energy of the dethreading process.
Step 4: 3D Spatial Mapping via ROESY
At the temperature where conformers are sharpest (e.g., 253 K), acquire a 2D ROESY spectrum.
Parameters: Spin-lock time of 250 ms, 2048 x 256 data points, 16 scans per increment.
Validation Check: Identify cross-peaks between the aromatic protons of the guest and the
α
-CH
2
protons of B24C8, confirming a threaded (pseudorotaxane) geometry rather than external, non-specific binding.
Fig 1. Step-by-step logical NMR workflow for characterizing B24C8 conformations.
Quantitative Data: Chemical Shifts and Binding Constants
The threading of axle molecules or the binding of metal ions induces significant chemical shift perturbations across the macrocycle. Table 1 summarizes typical shift changes upon complexation, while Table 2 highlights binding affinities.
Table 1: Representative
1
H NMR Chemical Shift Perturbations (
Δδ
) of B24C8 upon Complexation
Proton Environment
Free B24C8 (
δ
ppm)
Bound State (
δ
ppm)
Perturbation (
Δδ
ppm)
Aromatic (Benzo)
6.85 – 6.95
6.75 – 6.80
-0.10 to -0.15
α
-CH
2
(Ar-O)
4.15
4.05
-0.10
β
-CH
2
3.90
3.75
-0.15
γ
/
δ
-CH
2
3.65 – 3.80
3.50 – 3.60
-0.15 to -0.20
Table 2: Binding Constants (
Ka
) of B24C8 with Various Guests
Guest Molecule / Ion
Solvent
Temperature (K)
Binding Constant (
Ka
, M
−1
)
Secondary Ammonium Salt
CDCl
3
298
~ 1.5 × 10
3
Cesium Ion (Cs
+
)
CD
3
CN / H
2
O
298
~ 4.2 × 10
4
Potassium Ion (K
+
)
CD
3
CN / H
2
O
298
~ 1.1 × 10
3
Note: The pronounced shift and higher binding constant in the presence of Cs
+
compared to other alkali metals is due to the optimal size match between the Cs
+
ionic radius and the 24-crown-8 cavity 3[3].
Conformational Exchange and Pseudorotaxane Formation
The formation of a [2]pseudorotaxane between B24C8 and a secondary ammonium axle is a kinetically controlled process [Wisner et al., 2001][4]. In the unbound state, B24C8 exhibits high conformational entropy. Upon introduction of the guest, the macrocycle undergoes an induced fit, wrapping around the axle to maximize internal hydrogen bonding and
π
π
stacking (if the guest contains aromatic rings).
This interaction rigidly desymmetrizes the macrocycle. The dethreading process is highly dependent on the steric bulk of the axle's stoppers and the thermal energy of the system. Benzo-fused substitutions on the macrocycle significantly impact the dethreading rate by limiting the conformational flexibility of the macrocycle during the transition state 2[2].
Fig 2. Logical relationship of B24C8 threading and dethreading dynamics.
Conclusion
Characterizing the conformational dynamics of benzo-24-crown-8 requires a rigorous, multi-faceted NMR approach. By leveraging solvent effects, variable temperature kinetics, and ROESY spatial mapping, researchers can confidently elucidate the thermodynamics and structural geometry of these highly versatile macrocycles, accelerating the development of next-generation molecular machines and targeted drug delivery systems.
References
Molecular motion in crown ethers. Application of 13C and 1H NMR to the study of 4-carboxybenzo-24-crown-8 ether and its KNCS complex in solution and in the solid phase.
Source: Canadian Journal of Chemistry (cdnsciencepub.com)
URL:1
Factors affecting the threading of axle molecules through macrocycles: Binding constants for semirotaxane formation.
Source: National Institutes of Health (nih.gov)
URL:4
Programmable molecular dethreading towards tunable drug release.
Source: National Institutes of Health (nih.gov)
URL:2
Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties.
Source: National Institutes of Health (nih.gov)
URL:3
binding affinity of benzo-24-crown-8 with secondary dialkylammonium salts
An In-Depth Technical Guide to the Binding Affinity of Benzo-24-Crown-8 with Secondary Dialkylammonium Salts Foreword: Beyond Simple Recognition In the intricate world of supramolecular chemistry, the interaction between...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Binding Affinity of Benzo-24-Crown-8 with Secondary Dialkylammonium Salts
Foreword: Beyond Simple Recognition
In the intricate world of supramolecular chemistry, the interaction between a host molecule and its guest is a dance of precisely choreographed non-covalent forces. It is not merely about a key fitting a lock, but about the subtle thermodynamics, the influence of the surrounding environment, and the dynamic conformational changes that govern the stability of the resulting complex. This guide moves beyond a superficial overview to provide a deep, mechanistic understanding of a classic yet profoundly important host-guest system: the complexation of benzo-24-crown-8 (B24C8) and its derivatives with secondary dialkylammonium salts.
For researchers in materials science, molecular machinery, and drug development, understanding this interaction is paramount. It forms the basis for constructing complex molecular architectures like pseudorotaxanes and rotaxanes and provides a model system for studying molecular recognition events that are fundamental to biological processes. Herein, we dissect the causality behind the binding, explain the "why" behind experimental choices, and provide actionable protocols for quantifying these elegant molecular interactions.
The Molecular Partners: A Profile
The Host: Benzo-24-crown-8 (B24C8)
Benzo-24-crown-8 is a macrocyclic polyether characterized by a 24-atom ring containing eight oxygen atoms. The "benzo" prefix indicates the fusion of one or more benzene rings to the macrocyclic framework. This feature imparts a degree of rigidity to a portion of the molecule compared to the more flexible, purely aliphatic crown ethers.
The key features of B24C8 as a host are:
Large Cavity Size: The 24-membered ring is sufficiently large to accommodate more than just simple metal ions; it can encapsulate small molecular moieties.[1]
Oxygen Donor Atoms: The eight ether oxygen atoms are Lewis basic, possessing lone pairs of electrons that are ideally positioned to form hydrogen bonds or coordinate with cationic species.[2]
Structural Flexibility: Despite the rigid benzo group, the ethyleneoxy units provide significant conformational flexibility, allowing the macrocycle to adapt its shape to optimize binding with a guest.[3]
The Guests: Secondary Dialkylammonium Salts (R₂NH₂⁺)
Secondary dialkylammonium cations are ideal guests for B24C8. Their defining characteristic is the -NH₂⁺- group, which features two acidic protons. These protons are potent hydrogen-bond donors. The "R" groups can be simple alkyl chains or more complex aromatic structures, which can introduce secondary interactions that modulate binding affinity. The complexation is often studied using salts with non-coordinating anions like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) to minimize interference from the counter-ion.
The Energetics and Mechanics of Complexation
The formation of a [B24C8·R₂NH₂]⁺ complex is a thermodynamically driven process governed by the change in Gibbs free energy (ΔG). This is a balance between enthalpy (ΔH) and entropy (ΔS).
ΔG = ΔH - TΔS
Enthalpy (ΔH): This term reflects the change in bond energies. In this system, the primary enthalpic contribution comes from the formation of strong, charge-assisted hydrogen bonds between the ammonium protons (N-H⁺) and the crown ether's oxygen atoms (O).[4] Additional favorable interactions can include ion-dipole interactions between the positive charge of the nitrogen and the dipoles of the ether linkages, and in some cases, π-π stacking if the guest contains aromatic rings.[5]
Entropy (ΔS): The entropy change is more complex. The association of two molecules into one complex is entropically unfavorable (a decrease in translational and rotational freedom). However, this is often counteracted by a large, favorable entropic contribution from the release of ordered solvent molecules from the solvation shells of both the host and guest upon complexation. The net entropy change can be positive or negative depending on the solvent and the specific nature of the host and guest.[6]
The primary interaction motif involves the "threading" of the dialkylammonium salt through the cavity of the B24C8 macrocycle, forming a pseudorotaxane structure. This is stabilized by multiple N-H···O hydrogen bonds.[7][8]
Caption: Logical relationship of B24C8 and a secondary dialkylammonium salt forming a stable pseudorotaxane complex.
Determining the strength of the host-guest interaction, quantified by the association constant (Kₐ), and its thermodynamic underpinnings requires precise experimental techniques. Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.[5][9]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy of binding (ΔH) in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[10]
While other methods can determine binding affinity, ITC is unique in its ability to directly measure the enthalpic contribution. This is critical for understanding the nature of the binding forces. For instance, a strongly enthalpy-driven interaction (large negative ΔH) points to the formation of powerful hydrogen bonds, whereas an entropy-driven interaction (large positive ΔS) suggests that solvent reorganization is the dominant force. This level of insight is invaluable for rational design in drug development and materials science.
Preparation:
Accurately prepare a solution of the host (B24C8) in the desired solvent (e.g., acetonitrile, acetone) at a known concentration (e.g., 1 mM). This will be the sample in the calorimeter cell.
Prepare a solution of the guest (dialkylammonium salt) in the exact same solvent batch at a concentration 10-20 times higher than the host (e.g., 15 mM). This will be the titrant in the syringe.
Degas both solutions thoroughly to prevent air bubbles from interfering with the measurement.
Instrument Setup:
Set the experimental temperature (e.g., 298.15 K).
Load the host solution into the sample cell and the guest solution into the titration syringe.
Allow the system to equilibrate thermally.
Titration:
Perform a series of small, precise injections (e.g., 20 injections of 2 µL each) of the guest solution into the host solution.
The instrument records the heat change (as a power differential) after each injection.
Data Analysis:
The raw data (a series of heat spikes) is integrated to yield the heat change per injection.
This is plotted against the molar ratio of guest to host.
The resulting binding isotherm is fitted to a suitable binding model (typically a 1:1 binding model for this system) using software provided with the instrument. The fit yields the values for Kₐ, n, and ΔH.
Caption: A typical experimental workflow for Isothermal Titration Calorimetry (ITC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for studying host-guest complexation in solution.[5] When a guest binds within the cavity of a host, the chemical environment of the protons on both molecules changes, leading to shifts in their corresponding NMR signals. By monitoring these chemical shift changes during a titration, one can determine the association constant, Kₐ.
NMR provides rich structural information that complements the thermodynamic data from ITC. It can confirm the binding site by identifying which specific protons are most affected upon complexation. For example, a significant downfield shift of the N-H protons of the guest and upfield shifts of the crown ether's aliphatic protons are classic signatures of threading.[7] Furthermore, depending on the rate of exchange between the free and bound states, NMR can provide kinetic information. Fast exchange on the NMR timescale results in averaged signals, while slow exchange shows distinct signals for both the free and complexed species.
Preparation:
Prepare a stock solution of the host (B24C8) at a known concentration (e.g., 5 mM) in a deuterated solvent (e.g., acetone-d₆, CD₃CN).
Prepare a stock solution of the guest (dialkylammonium salt) at a much higher concentration (e.g., 100 mM) in the same deuterated solvent.
Titration Setup:
To an NMR tube, add a precise volume of the host stock solution.
Acquire a ¹H NMR spectrum of the free host.
Add small, incremental aliquots of the guest stock solution to the NMR tube.
Acquire a full ¹H NMR spectrum after each addition, ensuring the sample has been thoroughly mixed and has reached thermal equilibrium. Continue until the host's signals stop shifting, indicating saturation.
Data Analysis:
Identify one or more protons on the host or guest that show a significant chemical shift change (Δδ) upon complexation.
Plot the change in chemical shift (Δδ) against the concentration of the added guest.
Fit this titration curve to a 1:1 binding isotherm equation using non-linear regression software. The fit will yield the association constant (Kₐ) and the maximum chemical shift change (Δδₘₐₓ).
Binding Affinity Data & Influencing Factors
The binding affinity is not a fixed value; it is highly sensitive to the structure of the guest and the solvent environment.
Quantitative Binding Data
Recent studies have shown that even subtle changes to the host macrocycle can have a profound impact on binding affinity. For instance, benzo-21-crown-7 (B21C7), a smaller analogue, surprisingly demonstrates a higher binding affinity for secondary dialkylammonium salts than B24C8 in acetone.[7][11] This highlights that a tighter, more optimal fit can lead to more efficient hydrogen bonding, outweighing the benefit of a larger, more flexible cavity.
Table 1: Comparative association constants for crown ether complexes with secondary dialkylammonium salts in acetone at room temperature.
Key Influencing Factors
Solvent Polarity: The choice of solvent is arguably the most critical factor influencing binding affinity.[6] In highly polar, protic solvents like water or methanol, the solvent molecules themselves are excellent hydrogen bond donors and acceptors. They compete effectively for the binding sites on both the host and guest, and strongly solvate the ions, leading to significantly weaker complexation. In contrast, less polar, aprotic solvents like acetonitrile or acetone do not compete as effectively, resulting in much higher association constants.
Guest Substituents: The nature of the alkyl or aryl groups on the ammonium guest can influence binding through steric and electronic effects. Bulky substituents can sterically hinder the threading process, reducing affinity. Aromatic substituents can introduce favorable π-π or cation-π interactions with the benzo groups of the host, increasing affinity.[12]
Host Substituents: Adding electron-donating or electron-withdrawing groups to the benzo rings of the crown ether can modulate the Lewis basicity of the ether oxygens. Electron-donating groups (e.g., -OCH₃) increase the electron density on the oxygens, making them stronger hydrogen bond acceptors and increasing binding affinity. Conversely, electron-withdrawing groups (e.g., -NO₂) decrease basicity and weaken the complex.[12]
Conclusion and Future Outlook
The complexation of benzo-24-crown-8 with secondary dialkylammonium salts is a cornerstone of host-guest chemistry, providing a robust and tunable system for building supramolecular architectures. A thorough understanding of the binding affinity requires a multi-faceted approach, combining thermodynamic analysis via ITC with the structural and kinetic insights from NMR spectroscopy. The data clearly shows that binding is a delicate balance of hydrogen bonding, ion-dipole forces, and solvation effects. For professionals in drug development and materials science, mastering the principles and protocols outlined in this guide is essential for the rational design of novel molecular systems with precisely controlled recognition properties. The surprising finding that a smaller macrocycle like B21C7 can exhibit stronger binding underscores that the field is still ripe for discovery, challenging long-held assumptions and paving the way for the development of next-generation hosts with even greater affinity and selectivity.[7][11]
References
Gokel, G. W., De Jesus, M. A., & Gatto, V. J. (2003). Solvent Effects on Crown Ether Complexations. The Journal of Organic Chemistry, 68(23), 8765-8779. [Link]
Sato, T., et al. (2018). Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties. Polymers, 10(10), 1104. [Link]
Kim, D., et al. (2014). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Bulletin of the Korean Chemical Society, 35(5), 1433-1438. [Link]
Ghosh, K., et al. (2012). Ammonium–crown ether based host–guest systems: N–H⋯O hydrogen bond directed guest inclusion featuring N–H donor functionalities in angular geometry. CrystEngComm, 14(18), 5897-5908. [Link]
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. [Link]
Gibson, H. W. (n.d.). Chapter V Host-Guest Complexes with Crown Ethers and a Cryptand. VTechWorks. [Link]
Shor, M. A., et al. (2025). Coordination Chemistry and Photoluminescence of Sm(II) Dibenzo-24-crown-8 Complexes. Inorganic Chemistry. [Link]
Wainwright, K. P. (2004). Chiral recognition in NMR spectroscopy using crown ethers and their ytterbium(III) complexes. Coordination Chemistry Reviews, 248(3-4), 279-288. [Link]
Sato, T., et al. (2018). Synthesis of dibenzo-24-crown-8 (DB24C8) monomer. ResearchGate. [Link]
Wagner-Wysiecka, E., et al. (2020). Monosulfonated dibenzo-24-crown-8 and its properties. Organic & Biomolecular Chemistry, 18(2), 264-274. [Link]
Ali, I., et al. (2020). Crown Ether Schiff bases and Their Complexes: Recent Advances Review. Journal of Chemical Reviews, 2(3), 199-220. [Link]
Wang, J., et al. (2021). Cationic Effects on the Structural Dynamics of the Metal Ion–Crown Ether Complexes Investigated by Ultrafast Infrared Spectroscopy. The Journal of Physical Chemistry B, 125(46), 12796-12803. [Link]
The University of North Carolina at Chapel Hill. (n.d.). Cation Binding in Nickel Pincer-Crown Ether Systems. Carolina Digital Repository. [Link]
Zhang, Y., et al. (2022). An anthracene-containing crown ether: synthesis, host–guest properties and modulation of solid state luminescence. Materials Chemistry Frontiers, 6(12), 1599-1605. [Link]
Sato, T., et al. (2025). Synthesis of Dibenzo-24-crown-8 Conjugated Chitosan with Different Amide Bond Coupling Methods. ResearchGate. [Link]
Lämsä, M., et al. (1998). X-Ray and NMR Studies on Host–Guest Inclusion Complex Formation between Crown Ethers and Pyridinium Compounds. Chemistry - A European Journal, 4(1), 129-136. [Link]
Akutsu, H., et al. (2003). Nuclear magnetic resonance studies of crown ethers. Annual Reports on NMR Spectroscopy, 50, 139-178. [Link]
Tellinghuisen, J. (2004). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. Biophysical Chemistry, 110(1-2), 15-24. [Link]
Li, S., et al. (2020). Specific Host–Guest Interactions in the Crown Ether Complexes with K+ and NH4+ Revealed from the Vibrational Relaxation Dynamics of the Counteranion. The Journal of Physical Chemistry B, 124(40), 8847-8854. [Link]
Cerasoli, E., & Parrot, D. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]
Dale, J., & Kristiansen, P. O. (1972). NMR studies on the Li+ and Na+ complexes of dibenzo-14-crown-4 lariat ethers. Journal of the Chemical Society, Perkin Transactions 2, (5), 662-665. [Link]
Rahman, M. M. (2023). A Tutorial Mini-review on Crown Ethers Towards Rhodium Separation. Engineered Science. [Link]
Shamsipur, M., & Khayatian, G. (2025). 133Cs NMR Study of Cs+ Ion Complexes with Dibenzo-24-crown-8, Dicyclohexano-24-crown-8 and Dibenzo-30-crown-10 in Binary Acetonitrile-Nitromethane Mixtures. ResearchGate. [Link]
Liu, Y., et al. (2007). Thermodynamics of Complexes between Dibenzo-24-crown-8 Derivatives and 1,2-Bis(pyridinium)ethanes. European Journal of Organic Chemistry, 2007(22), 3658-3664. [Link]
Zhang, H., et al. (2012). High affinity crown ether complexes in water: thermodynamic analysis, evidence of crystallography and binding of NAD+. The Journal of Organic Chemistry, 77(22), 10148-10154. [Link]
Tellinghuisen, J. (2004). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. ResearchGate. [Link]
Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. (2022). ResearchGate. [Link]
Diwan, P., et al. (2021). Structure of (a) dibenzo-24-crown-8 ether and (b) dibenzo-24-crown-8 complex with ammonium salt. ResearchGate. [Link]
Osorio, E., & Velazquez-Campoy, A. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. University of Zaragoza. [Link]
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
de la Torre, G., & Torres, T. (2000). Supramolecular phthalocyanine dimers based on the secondary dialkylammonium cation/dibenzo-24-crown-8 recognition motif. Organic Letters, 2(8), 1057-1060. [Link]
Crochet, A., et al. (2011). Polymorph of dibenzo-24-crown-8 and its mercury complex. Zeitschrift für anorganische und allgemeine Chemie, 637(6), 672-675. [Link]
Shamsipur, M., & Khayatian, G. (2001). Conductance Study of the Thermodynamics of Complexation of K+, Rb+, Cs+ and Tl+ Ions with Dibenzo-24-crown-8 in Binary Acetonitrile–Nitromethane Mixtures. ResearchGate. [Link]
The Boronic Ester Template: A Guide to the Dynamic Covalent Synthesis of Mechanically Interlocked Molecules
Abstract This technical guide provides an in-depth exploration of the mechanism for constructing mechanically interlocked molecules (MIMs) utilizing a dynamic covalent templating strategy. Specifically, we detail the for...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth exploration of the mechanism for constructing mechanically interlocked molecules (MIMs) utilizing a dynamic covalent templating strategy. Specifically, we detail the formation and function of a transient 24-membered, 8-heteroatom boronic ester macrocycle, herein termed B24C8, as a template for the synthesis of[1]rotaxanes. This approach leverages the reversible nature of boronic ester bonds to pre-organize a linear diol-containing "thread" and a V-shaped boronic acid "pincer" ligand. Subsequent intramolecular ring-closing metathesis (RCM) permanently interlocks the components before the template is either hydrolyzed or further functionalized. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply this versatile and efficient methodology for creating complex molecular architectures.
Introduction: Beyond Static Macrocycles in MIM Synthesis
The synthesis of mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, has traditionally relied on non-covalent templating strategies.[2] These methods often involve pre-formed macrocycles, like dibenzo-24-crown-8 (DB24C8), that recognize and bind to a specific site on a linear guest molecule, facilitating the "capping" of the guest's termini to form a rotaxane. While powerful, this approach necessitates the often-complex synthesis of the macrocycle and can be limited by the strength of the non-covalent interactions.
A paradigm shift in MIM synthesis has been the advent of dynamic covalent chemistry (DCC).[3] DCC utilizes reversible covalent bond formation to allow for "error-checking" and thermodynamic templating, often leading to higher yields and more complex architectures.[4] This guide focuses on a particularly elegant application of DCC: the use of boronic esters to form a transient macrocyclic template for rotaxane synthesis.[1][2][5]
The "B24C8" nomenclature used in this guide refers to the 24-membered ring formed in situ from the condensation of a V-shaped diboronic acid pincer ligand and a diol-containing thread. This transient macrocycle serves as a "clasp," pre-organizing the components for the crucial ring-closing metathesis (RCM) step that forges the permanent mechanical bond.[2]
The Core Mechanism: A Three-Stage Process
The synthesis of a[1]rotaxane using the B24C8 template can be conceptually divided into three key stages:
Dynamic Pre-organization: The reversible formation of a boronic ester "pre-rotaxane" from a V-shaped diboronic acid and a diol-containing thread.
Irreversible Interlocking: The permanent mechanical interlocking of the pre-organized components via ring-closing metathesis.
Template Scission or Modification: The hydrolysis of the boronic ester template to yield the free[1]rotaxane, or its further derivatization.
Supramolecular Engineering with Benzo-24-Crown-8: Cavity Size, Cation Binding, and Methodological Validation
Executive Summary Benzo-24-crown-8 (B24C8) is a pivotal macrocycle in supramolecular chemistry, characterized by its expansive polyether cavity and rigidifying aromatic subunit. This whitepaper provides an in-depth techn...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Benzo-24-crown-8 (B24C8) is a pivotal macrocycle in supramolecular chemistry, characterized by its expansive polyether cavity and rigidifying aromatic subunit. This whitepaper provides an in-depth technical analysis of B24C8, exploring the structural causality behind its cavity size, its specific cation binding thermodynamics, and its applications in mechanically interlocked molecules (MIMs) and drug delivery systems. Furthermore, we establish a self-validating experimental protocol for quantifying these host-guest interactions using
1
H NMR titration.
Structural Fundamentals: Cavity Size and Preorganization
The architecture of B24C8 consists of a 24-membered ring containing eight oxygen donor atoms, fused with a single benzene ring.
Cavity Dimensions: The B24C8 cavity size is approximately 4.5 to 5.0 Å. As the ring size increases from standard 18-crown-6 systems to 24-crown-8, the macrocycle exhibits lower general cation binding ability for small ions but demonstrates pronounced selectivity for larger heavy metal cations, such as Cs
+
and Tl
+
[1].
Role of the Benzo Group: The introduction of the benzo substituent serves two critical mechanistic functions. First, it reduces the conformational entropy of the macrocycle, providing structural preorganization that lowers the thermodynamic penalty of binding[1]. Second, the aromatic ring introduces a
π
-electron cloud capable of participating in
π
-stacking interactions.
The "Picrate Effect": In solvent extraction applications, the choice of counterion dictates selectivity. When picrate (Pic
−
) is used as the aqueous phase anion, it engages in
π
-stacking with the benzo group of the crown ether. This "picrate effect" significantly influences and enhances the extraction selectivities of benzo-containing crown ethers for alkali metal cations[2].
Host-guest complexation pathways of B24C8 with metal and organic cations.
Cation Binding Properties & Thermodynamics
While B24C8 binds large alkali metals, its most prominent application lies in its ability to thread linear axle molecules—specifically secondary dialkylammonium salts (
R2NH2+
)—to form pseudorotaxanes[3].
The binding event is driven by a synergistic combination of non-covalent forces:
Primary Hydrogen Bonding:[N−H⋯O]
interactions between the ammonium protons and the polyether oxygen atoms.
Secondary Interactions:[C−H⋯O]
interactions between the methylene protons adjacent to the ammonium center and the macrocycle[4].
Steric and Electronic Modulation: The binding constant (
Ka
) is highly sensitive to the axle's structure. Branching on the axle inhibits binding due to steric clash, though this penalty decreases as the branch moves further from the amine center. Phenyl groups weaken binding when positioned close to the amine but can strengthen binding when placed remotely[3].
Quantitative Binding Data
The following table summarizes the binding constants (
Ka
) of secondary ammonium salts with various crown ethers, highlighting how cavity size dictates thermodynamic stability.
Host Macrocycle
Guest Cation
Solvent
Binding Constant (
Ka
, M
−1
)
Mechanistic Insight
Benzo-24-Crown-8 (B24C8)
Secondary Ammonium
Acetone-
d6
~120 - 160
Optimal threading equilibrium for standard pseudorotaxanes[3].
Dibenzo-24-Crown-8 (DB24C8)
Secondary Ammonium
CD
3
CN
78.0
Increased rigidity lowers
Ka
compared to mono-benzo variants[4].
Benzo-21-Crown-7 (B21C7)
Secondary Ammonium
CD
3
CN
250.0
Smaller cavity size enhances host-guest recognition and binding strength[4].
Experimental Protocol:
1
H NMR Titration for Binding Constants
To accurately quantify the threading of axle molecules through B24C8,
1
H NMR titration is the gold-standard methodology[3]. The following protocol is designed as a self-validating system : if the concentration controls are mismanaged, the resulting binding isotherm will fail to reach a true asymptotic plateau, immediately flagging experimental error.
Step-by-Step Methodology
Solvent Selection:
Action: Select a non-competitive, deuterated solvent such as CDCl
3
, CD
3
CN, or Acetone-
d6
.
Causality: Highly polar or protic solvents (like DMSO-
d6
or D
2
O) will competitively hydrogen-bond with the ammonium guest, artificially suppressing the measured
Ka
.
Host Stock Preparation:
Action: Prepare a 2.0 mM stock solution of B24C8 in the chosen solvent. Transfer exactly 500
μ
L of this solution into an NMR tube.
Guest Stock Preparation (Critical Step):
Action: Prepare a highly concentrated guest solution (e.g., 50.0 mM of the secondary ammonium salt) dissolved directly in the 2.0 mM Host Stock Solution .
Causality: By dissolving the guest into the host stock, the concentration of the host remains perfectly static (2.0 mM) throughout the serial addition of the guest. This eliminates dilution artifacts, ensuring that changes in chemical shift (
Δδ
) are solely due to complexation.
Serial Titration & Acquisition:
Action: Inject aliquots of the guest stock into the NMR tube (e.g., 10
μ
L, 20
μ
L, 50
μ
L increments). Invert to mix, allow 2 minutes for equilibration, and acquire a
1
H NMR spectrum after each addition.
Observation: Track the downfield shift of the methylene protons adjacent to the
NH2+
group, and the complex signal splitting of the ethyleneoxy protons (H5–10) in the crown ether region[4].
Isotherm Analysis:
Action: Plot
Δδ
against the concentration of the guest. Fit the curve using a non-linear least-squares regression based on a 1:1 binding model to extract
Ka
.
Step-by-step 1H NMR titration workflow for determining binding constants.
Applications in Drug Development & Advanced Materials
Stimuli-Responsive Drug Delivery
In pharmaceutical development, the unique ionophoric properties of B24C8 are leveraged to construct stimuli-responsive nanocarriers. The large cavity of B24C8 is capable of transporting and displacing dialkylammonium tethers. By linking therapeutic payloads (such as coumarin derivatives or actinocin) to these tethers, researchers can create supramolecular valves. Upon exposure to specific physiological triggers (e.g., pH changes or competing ions), the macrocycle unthreads, releasing the drug payload in a highly targeted manner[5].
Mechanically Interlocked Networks (MINs)
In materials science, B24C8 is utilized as a mobile wheel within high-density mechanically interlocked networks (MINs). When integrated into a polymer backbone alongside secondary ammonium axles, the B24C8 wheels can slide along the polymer chains under mechanical stress. This sliding friction dissipates energy. While smaller rings (like B21C7) require higher activation energy to slide (11.0 kJ/mol), the larger B24C8 ring requires less energy (6.70 kJ/mol), providing a damping capacity of 78%. This makes B24C8 an excellent candidate for engineering stress-relaxing, highly durable elastomers[4].
References
Cation Binding Properties of Benzo-type Crown Ethers.2.
Mobility Control of Mechanical Bonds to Modulate Energy Dissipation in Mechanically Interlocked Networks | Journal of the American Chemical Society - ACS Publications
URL
The role of crown ethers in drug delivery - Academia.
The “Picrate Effect” on Extraction Selectivities of Aromatic Group-Containing Crown Ethers for Alkali Metal Cations1 - ACS Publications
URL
Factors affecting the threading of axle molecules through macrocycles: Binding constants for semirotaxane formation - PNAS
URL
Supramolecular Scaffolds in Advanced Therapeutics: Discovery, Synthesis, and Applications of Dibenzo-24-Crown-8 (DB24C8)
Executive Summary The advent of supramolecular chemistry has fundamentally shifted the paradigm of drug development from static covalent structures to dynamic, non-covalent assemblies. At the heart of this transition are...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The advent of supramolecular chemistry has fundamentally shifted the paradigm of drug development from static covalent structures to dynamic, non-covalent assemblies. At the heart of this transition are crown ethers—macrocyclic polyethers capable of highly selective host-guest interactions. Among these, Dibenzo-24-crown-8 (DB24C8) stands out due to its expansive cavity size, unique binding affinity for large cations, and structural versatility. This technical guide provides an authoritative deep dive into the discovery, mechanistic synthesis, and advanced therapeutic applications of DB24C8, designed specifically for researchers and application scientists engineering next-generation drug delivery vehicles.
Historical Context: The Serendipitous Discovery of Crown Ethers
The discovery of crown ethers is one of the most celebrated examples of serendipity in modern chemistry. In 1967, Charles J. Pedersen, a chemist at DuPont, was attempting to synthesize a linear diphenol (bis[2-(o-hydroxyphenoxy)ethyl] ether) to act as a metal deactivator[1]. During the synthesis, which involved reacting catechol with bis(2-chloroethyl) ether, Pedersen isolated a minor byproduct in a mere 0.4% yield[2].
Pedersen observed that this byproduct, later identified as dibenzo-18-crown-6, exhibited an unprecedented ability to solubilize alkali metal salts (like potassium permanganate) in organic solvents. He deduced that the oxygen atoms within the cyclic polyether ring formed a stable, ion-dipole complex with the metal cation[2]. This discovery laid the foundational principles of host-guest chemistry, earning Pedersen the 1987 Nobel Prize in Chemistry[1], and paved the way for the synthesis of larger macrocycles, including DB24C8.
Structural and Supramolecular Properties
DB24C8 is characterized by a 24-membered ring containing 8 oxygen atoms, interspersed with two rigid benzene rings. The causality behind its unique binding profile lies in the balance between the flexibility of the polyether chains and the conformational rigidity imparted by the dibenzo groups.
Unlike smaller crown ethers that primarily bind alkali metals (e.g., 18-crown-6 for K+), the expanded cavity of DB24C8 (>4.5 Å) allows it to accommodate larger inorganic cations, such as Cesium (Cs+)[3], and structurally complex organic guests, most notably secondary dialkylammonium salts (e.g., dibenzylammonium, DBA) and paraquat derivatives [4]. The host-guest complexation is driven by synergistic non-covalent interactions: hydrogen bonding between the guest's acidic protons and the host's ether oxygens, reinforced by ion-dipole interactions and
π−π
stacking between the aromatic rings of the host and guest.
Table 1: Comparative Supramolecular Properties of Dibenzo Crown Ethers
Crown Ether
Ring Atoms
Heteroatoms (O)
Cavity Diameter (Å)
Primary Guest Cations
Key Applications in Therapeutics & Chemistry
DB18C6
18
6
2.6 - 3.2
K+, Na+, NH4+
Phase-transfer catalysis, Ion-selective sensors
DB21C7
21
7
3.4 - 4.3
Rb+, Cs+, Sec-ammonium
Intermediate host-guest complexes, Extraction
DB24C8
24
8
4.5 - 5.0
Cs+, Dibenzylammonium
Molecular machines, Stimuli-responsive drug delivery
DB30C10
30
10
> 5.0
Paraquat, Large organic cations
Folded conformations, Complex rotaxanes
Synthesis Pathways & Methodologies
The synthesis of DB24C8 relies on the Williamson Ether Synthesis , typically utilizing catechol and a triethylene glycol derivative (e.g., triethylene glycol ditosylate or dichloride)[5].
The critical mechanistic causality in this synthesis is the Kinetic Templating Effect . If the reaction were performed with a non-coordinating base, the acyclic precursors would predominantly undergo intermolecular reactions, yielding linear polymers. However, by selecting a base with a specific alkali metal cation (such as K+ or Cs+), the cation acts as a structural template. The oxygen atoms of the acyclic polyether intermediate coordinate around the metal ion, pre-organizing the molecule into a pseudo-cyclic conformation. This dramatically lowers the activation energy for the final intramolecular cyclization, shifting the reaction pathway away from polymerization and toward macrocycle formation.
Fig 1: Synthesis pathway of DB24C8 highlighting the K+ templated cyclization.
Self-Validating Experimental Protocol: Synthesis of DB24C8
This protocol is engineered as a self-validating system. The choice of anhydrous conditions prevents the hydrolysis of the ditosylate, while the final NMR titration step ensures not just structural confirmation, but functional validation of the macrocycle's binding capacity.
Reagents & Materials:
Catechol (1.0 equiv)
Triethylene glycol ditosylate (1.0 equiv)
Anhydrous Potassium Carbonate (
K2CO3
, 3.0 equiv) - Chosen specifically for the K+ template effect.
Anhydrous Acetonitrile (
CH3CN
) or Dimethylformamide (DMF)
Step-by-Step Methodology:
Deprotonation & Activation: Suspend
K2CO3
in anhydrous
CH3CN
under an inert Argon atmosphere. Add catechol to the suspension and stir at 80°C for 1 hour. Causality: The base deprotonates the phenolic hydroxyl groups, generating a highly nucleophilic phenoxide while the K+ ions enter the solution to initiate templating.
Templated Cyclization: Dissolve triethylene glycol ditosylate in anhydrous
CH3CN
and add it dropwise to the refluxing mixture over 4 hours using a syringe pump. Causality: High dilution conditions combined with the K+ template effect heavily favor intramolecular ring closure over linear oligomerization.
Reflux & Completion: Maintain reflux for an additional 48 hours. Monitor via TLC (Dichloromethane:Methanol, 95:5).
Workup & Purification: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Dissolve the crude residue in dichloromethane, wash with 1M NaOH (to remove unreacted catechol) and brine. Dry over
MgSO4
and purify via column chromatography or recrystallization from ethanol.
Structural Check: In
CDCl3
, the
1H
NMR spectrum must show distinct multiplets for the polyether methylene protons (~3.8 to 4.2 ppm) and the aromatic protons (~6.8 to 6.9 ppm)[3].
Functional Check: Add 1.0 equivalent of dibenzylammonium hexafluorophosphate (DBA-PF6) directly into the NMR tube. A successful, functional DB24C8 macrocycle will exhibit an immediate and distinct downfield shift of its polyether protons (due to hydrogen bonding) and an upfield shift of the guest's aromatic protons (due to shielding from the host's cavity)[6]. If these shifts do not occur, the macrocycle is either sterically hindered or structurally compromised.
Applications in Drug Development and Supramolecular Chemistry
The ability of DB24C8 to form stable, reversible complexes with specific guests has made it a cornerstone in the design of stimuli-responsive materials for drug delivery[7].
By functionalizing the DB24C8 ring (e.g., via formylation followed by amidation), researchers can conjugate the macrocycle onto biocompatible polymer backbones, such as chitosan[8] or poly(N-isopropylacrylamide) (PNIPAM)[3]. When a guest molecule (like a DBA-functionalized therapeutic or cross-linker) is introduced, the system self-assembles into a supramolecular hydrogel or micelle[4].
The therapeutic causality here is stimuli-responsiveness . Because the host-guest interaction is non-covalent, it can be disrupted by specific biological triggers. For example, a drop in pH (common in tumor microenvironments) or the introduction of a competitive binding agent (like K+ or Cs+ ions) will cause the DBA guest to dissociate from the DB24C8 cavity, resulting in the targeted, controlled release of the encapsulated drug payload.
Fig 2: Host-guest assembly of DB24C8 and DBA for stimuli-responsive drug delivery.
References
Title: Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: THE DISCOVERY OF CROWN ETHERS - Nobel lecture, December 8, 1987
Source: Nobelprize.org
URL: [Link]
Title: Synthesis of Dibenzo-24-crown-8 Conjugated Chitosan with Different Amide Bond Coupling Methods
Source: Bentham Science Publishers
URL: [Link]
Title: Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications
Source: MDPI
URL: [Link]
Title: Synthesis of triazolium-based mono- and tris-branched[1]rotaxanes using a molecular transporter of dibenzo-24-crown-8
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Chapter II Crown Ethers
Source: VTechWorks
URL: [Link]
Title: Fluorescent Supramolecular Polymers Formed by Crown Ether-Based Host-Guest Interaction
Source: Frontiers in Chemistry
URL: [Link]
Application Note: Advanced Synthesis and Macrocyclization of Benzo-24-Crown-8
Target Audience: Researchers, synthetic chemists, and supramolecular drug development professionals. Introduction and Strategic Overview Benzo-24-crown-8 (B24C8) is a pivotal macrocyclic polyether in the field of supramo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and supramolecular drug development professionals.
Introduction and Strategic Overview
Benzo-24-crown-8 (B24C8) is a pivotal macrocyclic polyether in the field of supramolecular chemistry. Its large, electron-rich cavity makes it an ideal host for binding secondary dialkylammonium salts and paraquat derivatives, serving as the foundational "wheel" component in the construction of mechanically interlocked molecules (MIMs) such as pseudorotaxanes, rotaxanes, and molecular pumps [1].
The construction of the 24-membered macrocyclic framework presents a significant synthetic challenge. The primary hurdle is the entropic penalty associated with bringing two reactive ends of a long linear precursor together to close the ring, which naturally competes with intermolecular oligomerization [2]. To overcome this, the synthesis must be engineered as a self-validating system relying on two critical mechanistic principles: the template effect and high-dilution kinetics .
Mechanistic Insights and Experimental Design
The most efficient route to B24C8 is the Williamson ether macrocyclization between catechol (1,2-dihydroxybenzene) and hexaethylene glycol ditosylate (or dichloride) [3].
The Causality of Reaction Parameters
The Template Effect (Thermodynamic Control): Alkali metal cations (such as K⁺ or Cs⁺) are not merely spectators; they act as kinetic and thermodynamic templates. The oxygen atoms of the acyclic polyether chain coordinate around the metal cation. This ion-dipole interaction preorganizes the linear chain into a pseudo-cyclic conformation, bringing the reactive termini into close spatial proximity and drastically lowering the activation energy for intramolecular cyclization [4].
High-Dilution Principle (Kinetic Control): Even with a template, the probability of two separate molecules reacting (oligomerization) increases with concentration. By utilizing a syringe pump to introduce the reactants into a large volume of refluxing solvent over 12–24 hours, the steady-state concentration of unreacted starting materials remains near zero, kinetically favoring the unimolecular ring closure over bimolecular polymerization.
Leaving Group Selection: While dichlorides are cheaper, ditosylates provide superior leaving group kinetics for the SN2 displacement by the phenoxide ions, generally resulting in higher yields and fewer side reactions [3].
Quantitative Optimization Data
The choice of base and solvent dictates the efficiency of the template effect. Table 1 summarizes the causality between reaction conditions and macrocyclization efficiency.
Table 1: Optimization of B24C8 Macrocyclization Conditions
Base / Template
Solvent
Concentration (Steady-State)
Temp (°C)
Dominant Pathway
Isolated Yield (%)
NaOH (Na⁺)
H₂O / DCM (PTC)
Moderate
40
Oligomerization / Cyclization
25 - 35%
K₂CO₃ (K⁺)
Acetonitrile (MeCN)
High-Dilution (<0.01 M)
82
Templated Cyclization
45 - 50%
Cs₂CO₃ (Cs⁺)
DMF
High-Dilution (<0.01 M)
90
Highly Templated Cyclization
55 - 65%
Note: Cs⁺ has a larger ionic radius that closely matches the cavity size of the 24-crown-8 ring, providing the most effective preorganization [4].
Step-by-Step Synthesis Protocol
The following protocol details the optimized synthesis of Benzo-24-crown-8 utilizing K₂CO₃ in acetonitrile, balancing reagent cost with high macrocyclization efficiency [5].
Flame-dry the 1000 mL 3-neck flask and equip it with a reflux condenser and mechanical stirrer under an argon atmosphere.
Add 500 mL of anhydrous acetonitrile to the flask.
Add finely powdered, anhydrous K₂CO₃ (5.0 eq) to the solvent.
Bring the suspension to a vigorous reflux (approx. 82 °C) while stirring at 500 rpm. Causality: Vigorous stirring is required to maximize the surface area of the heterogeneous inorganic base, ensuring rapid deprotonation of the catechol as it enters the flask.
Step 2: High-Dilution Reagent Addition
Prepare Solution A: Dissolve catechol (10 mmol) in 50 mL of dry MeCN.
Prepare Solution B: Dissolve hexaethylene glycol ditosylate (10 mmol) in 50 mL of dry MeCN.
Load both solutions into separate gas-tight syringes mounted on a dual-syringe pump.
Introduce Solutions A and B simultaneously into the refluxing K₂CO₃ suspension at a rate of exactly 2.0 mL/hour. Causality: This slow addition ensures that the concentration of reactive phenoxide and tosylate intermediates remains extremely low, preventing linear polymerization.
Step 3: Macrocyclization and Maturation
Once the addition is complete (approx. 25 hours), continue to reflux the reaction mixture for an additional 48 hours.
Monitor the reaction via TLC (Silica gel, 5% MeOH in DCM). The disappearance of the ditosylate and the appearance of a UV-active spot with an
Rf
of ~0.4 indicates product formation.
Step 4: Workup and Self-Validation
Cool the reaction mixture to room temperature and filter the suspension through a pad of Celite to remove the inorganic salts (KCl, unreacted K₂CO₃).
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Dissolve the resulting viscous oil in 200 mL of Dichloromethane (DCM) and wash sequentially with 1M HCl (50 mL) to neutralize residual base, followed by distilled water (3 × 100 mL) to remove unreacted polyethylene glycols.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Step 5: Purification
Purify the crude product via flash column chromatography on silica gel (230–400 mesh).
Elute with a gradient of Ethyl Acetate/Hexane (1:1) transitioning to 5% Methanol in DCM.
Isolate the fractions containing the product, concentrate, and dry under high vacuum to yield Benzo-24-crown-8 as a pale yellow to colorless oil.
Reaction Pathway Visualization
The following diagram illustrates the logical flow and competing pathways of the macrocyclization process.
Caption: Mechanistic workflow of B24C8 synthesis highlighting the critical roles of templating and high-dilution kinetics.
References
Transamidation-Driven Molecular Pumps
Journal of the American Chemical Society[Link]
Rapid and High-Yield Synthesis of [23]Crown Ether
The Journal of Organic Chemistry - ACS Publications[Link]
Molecular motion in crown ethers. Application of 13C and 1H NMR...
Canadian Journal of Chemistry[Link]
Application
Advanced Phase-Transfer Catalysis Using Benzo-24-Crown-8: Mechanistic Insights and Experimental Protocols for Precision Alkylation
Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Mechanistic Principles of B24C8 in Phase-Transfer Catalysis Phase-Transfer Catalysis (PTC) is a cornerstone...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & ProtocolTarget Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Mechanistic Principles of B24C8 in Phase-Transfer Catalysis
Phase-Transfer Catalysis (PTC) is a cornerstone technique in green chemistry and industrial drug synthesis, enabling reactions between mutually insoluble aqueous and organic phases. While 18-Crown-6 is the ubiquitous standard for potassium-mediated PTC, it often falls short when dealing with larger, softer cations or when extreme lipophilicity is required to prevent catalyst leaching into the aqueous layer.
Benzo-24-Crown-8 (B24C8) and its derivatives (such as Dibenzo-24-Crown-8) solve this fundamental limitation. Featuring a 24-membered macrocyclic ring with 8 oxygen donors, B24C8 possesses a cavity size of approximately 4.5–5.0 Å. This architecture is uniquely tailored for the complexation of larger cations, such as Cesium (Cs⁺), Rubidium (Rb⁺), and dialkylammonium ions [1].
The Causality of Catalyst Design:
Enhanced Lipophilicity: The fusion of the benzo-ring to the polyether backbone drastically increases the partition coefficient (LogP) of the catalyst. This ensures that the active [B24C8-Cation]⁺ complex remains exclusively in the organic phase, preventing yield loss and accelerating the reaction rate.
Anion Activation: By encapsulating the metal cation (e.g., Cs⁺), B24C8 strips the hydration sphere away from the accompanying anion (e.g., phenoxide or carboxylate). This leaves the anion "naked" and hyper-nucleophilic in the organic phase, driving alkylation reactions to completion at lower temperatures.
Phase-transfer catalysis cycle of B24C8 facilitating aqueous-to-organic anion extraction.
Quantitative Catalyst Metrics
To select the appropriate crown ether for your specific drug development workflow, it is critical to match the macrocycle cavity to the templating cation. The table below summarizes the physicochemical parameters dictating catalyst choice [2].
Catalyst
Cavity Size (Å)
Optimal Cation
Lipophilicity (LogP Proxy)
Typical PTC Yield (Cs-Alkylation)
15-Crown-5
1.7 - 2.2
Na⁺
Low
~65%
18-Crown-6
2.6 - 3.2
K⁺
Moderate
~80%
Benzo-24-Crown-8
4.5 - 5.0
Cs⁺, Rb⁺, R₂NH₂⁺
High
>95%
Note: B24C8 is also heavily utilized in the synthesis of monodispersed nanoparticles (e.g., FePt) due to its superior thermal stability and phase-transfer efficiency [3]. Furthermore, its ability to bind dibenzylammonium ions makes it a premier building block for mechanically interlocked molecules like rotaxanes [4].
Experimental Protocol: Precision O-Alkylation via B24C8
This protocol details a self-validating system for the O-alkylation of sterically hindered phenols using Cesium Carbonate (Cs₂CO₃) and B24C8.
Equipment: 50 mL jacketed reactor, overhead mechanical stirrer (capable of >800 rpm), temperature control unit.
Standard 6-step experimental workflow for B24C8-catalyzed biphasic alkylation.
Step-by-Step Methodology
Step 1: Biphasic System Initialization
Charge the reactor with 10 mL of Toluene. Add the phenol (10 mmol) and the alkyl halide (12 mmol).
Add 5 mol% of Benzo-24-Crown-8 (0.5 mmol).
Causality: Adding the catalyst to the organic phase first ensures complete dissolution of the lipophilic B24C8 before the introduction of the aqueous base, preventing localized precipitation.
Step 2: Base Introduction & High-Shear Reaction
Slowly add the 50% w/v aqueous Cs₂CO₃ solution (30 mmol) to the reactor.
Set the overhead stirrer to 800 rpm and heat the biphasic mixture to 60 °C.
Causality: PTC reactions are strictly limited by interfacial surface area. High-shear mixing (>800 rpm) creates an emulsion that maximizes the contact area between the aqueous Cs⁺ and the organic B24C8, driving the extraction of the phenoxide anion.
After 2 hours, halt stirring to allow phase separation (takes ~30 seconds).
Extract a 50 µL aliquot from the upper organic layer. Dilute in 1 mL Dichloromethane (DCM).
Spot on a Silica TLC plate (Eluent: Hexane/Ethyl Acetate 4:1).
Validation Check: The complete disappearance of the lower Rf phenol spot and the appearance of a higher Rf ether spot confirms reaction completion. If starting material remains, resume stirring for 1 hour.
Step 4: Phase Separation and Quenching
Cool the reactor to room temperature. Transfer the mixture to a separatory funnel.
Drain and discard the lower aqueous layer (contains hydrated CsBr/CsI waste).
Wash the organic layer with 2 x 15 mL of Deionized Water, followed by 1 x 15 mL of Brine.
Validation Check: Test the pH of the final water wash. It must be neutral (pH ~7). A basic pH indicates residual Cs₂CO₃ trapped in the organic phase, requiring an additional wash.
Step 5: Isolation and Final Validation
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography if necessary (B24C8 will elute very slowly due to its high polarity on silica, allowing easy separation from the product).
Validation Check: Analyze the purified product via GC-MS and ¹H NMR. The absence of polyether multiplet peaks (3.50–4.20 ppm) in the NMR spectrum validates the complete removal of the B24C8 catalyst.
References
Bogaschenko, T., et al. (2007). A Practical Synthesis of Benzocrown Ethers under Phase-Transfer Catalysis Conditions. ResearchGate. 1
MDPI. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. MDPI. 2
Wen, M., et al. (2008). Phase transfer catalysis: Synthesis of monodispersed FePt nanoparticles and its electrocatalytic activity. Colloids and Surfaces A. 3
ACS Publications. (2006). Is [N+−H···O] Hydrogen Bonding the Most Important Noncovalent Interaction in Macrocycle−Dibenzylammonium Ion Complexes? The Journal of Organic Chemistry. 4
Application Notes & Protocols: Functionalization Methods of B₂₄C₈ for Stimuli-Responsive Materials
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic functionalization of B₂₄C₈, a representative higher-order borocarbon cage, t...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic functionalization of B₂₄C₈, a representative higher-order borocarbon cage, to create advanced stimuli-responsive materials. While B₂₄C₈ serves as a novel structural platform, the methodologies presented herein are grounded in the well-established and versatile chemistry of analogous boron clusters, particularly carboranes.[1][2] We detail four primary functionalization pathways to impart responsiveness to critical biological and external triggers: redox potential, pH, temperature, and light. Each section explains the underlying chemical principles, provides detailed step-by-step protocols for synthesis and conjugation, and outlines robust methods for characterization and validation. The objective is to equip researchers with the foundational knowledge and practical protocols required to design and fabricate sophisticated, intelligent materials for applications ranging from targeted drug delivery to smart coatings and sensors.
Introduction: The B₂₄C₈ Platform and the Paradigm of Stimuli-Responsive Materials
Boron-carbon clusters, often referred to as borocarbons or carboranes, are a unique class of three-dimensional aromatic structures characterized by exceptional thermal and chemical stability.[1][3] The hypothetical B₂₄C₈ cage represents a next-generation platform, offering a high density of vertices (B-H and C-H) for multivalent functionalization. Its rigid, globular structure makes it an ideal core for constructing precisely defined macromolecular architectures.
Stimuli-responsive materials, or "smart" materials, are engineered to undergo significant, often reversible, changes in their physicochemical properties in response to specific environmental triggers.[4][5] These triggers can be endogenous, such as the altered redox potential or pH found in tumor microenvironments, or exogenous, like externally applied light or heat.[6][7][8] By covalently attaching stimuli-responsive moieties to the stable B₂₄C₈ core, we can create hybrid materials capable of on-demand activation, making them highly valuable for applications like targeted drug delivery, diagnostics, and adaptive biomaterials.[7][8][9][10]
This guide will focus on four key modalities of stimuli-responsive functionalization.
Core Principles of B₂₄C₈ Functionalization
The functionalization of a borocarbon cage like B₂₄C₈ hinges on the selective activation of its B-H or C-H vertices. Drawing parallels from the extensive research on o-carborane (C₂B₁₀H₁₂), we can establish a hierarchy of reactivity:
Cage C-H Vertices: The protons on the carbon atoms are weakly acidic and can be readily deprotonated by strong bases (e.g., n-butyllithium), creating a nucleophilic carbon anion. This anion can then react with a wide range of electrophiles, serving as a primary and highly versatile handle for functionalization.
Cage B-H Vertices: Direct functionalization of the ten B-H vertices is more challenging due to their similar chemical environment. However, transition-metal-catalyzed B-H activation has emerged as a powerful strategy for achieving vertex-specific modifications.[2][3] The electron density varies across the boron vertices, allowing for selective reactions based on the choice of an electron-rich or electron-deficient metal catalyst.[3]
The general workflow for functionalizing the B₂₄C₈ cage is depicted below.
Caption: General workflow for B₂₄C₈ functionalization.
Redox-Responsive Functionalization via Disulfide Linkages
Expertise & Causality: The tumor microenvironment exhibits a significantly higher concentration of reducing agents, particularly glutathione (GSH), compared to the extracellular matrix or normal tissues (intracellular GSH is ~2-10 mM vs. extracellular ~2-10 µM).[11] This differential provides a highly specific endogenous trigger. Disulfide bonds (S-S) are stable in the low-GSH extracellular environment but are rapidly cleaved by GSH inside cancer cells, making them ideal redox-responsive linkers for intracellular drug release.[11][12][13]
The strategy involves introducing a thiol (-SH) handle onto the B₂₄C₈ cage, which can then be used to form a disulfide bond with a drug, polymer, or another cage.
Caption: Cleavage of a disulfide linker by glutathione (GSH).
Protocol 3.1: Synthesis of a Thiol-Functionalized B₂₄C₈ Derivative
This protocol adapts established methods for carborane functionalization to introduce a protected thiol group onto a C-H vertex, followed by deprotection.
Lithiation: Dissolve B₂₄C₈ (1 equiv.) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.1 equiv.) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. This generates the lithiated intermediate, [B₂₄C₇CH]⁻Li⁺.
Sulfonamide Formation: Cool the solution back to -78 °C. Add SES-Cl (1.2 equiv.) dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.
Workup & Purification: Quench the reaction with water. Extract the product into diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the SES-protected B₂₄C₈ sulfonamide.
Deprotection: Dissolve the purified product in THF. Add TBAF (2.0 equiv.) and stir at room temperature for 3-4 hours. Monitor the reaction by TLC.
Final Purification: Upon completion, dilute the reaction with DCM and wash with water. Dry the organic layer over MgSO₄ and concentrate. The resulting B₂₄C₈-SH can be further purified by chromatography if necessary.
Self-Validation:
¹H and ¹¹B NMR: Confirm the substitution at the C-H vertex by the disappearance of the C-H proton signal and shifts in the ¹¹B NMR spectrum.
Mass Spectrometry (MS): Verify the molecular weight of the protected intermediate and the final thiolated product.
pH-Responsive Functionalization
Expertise & Causality: The pH of the tumor microenvironment (pH ~6.5-6.8) and endo/lysosomal compartments (pH ~4.5-5.5) is significantly lower than that of healthy tissue and blood (pH ~7.4).[14] This pH gradient can be exploited by functionalizing the B₂₄C₈ cage with ionizable groups.[15][16]
Basic Groups (e.g., -NH₂): Remain neutral at physiological pH but become protonated (-NH₃⁺) at lower pH. The resulting electrostatic repulsion can trigger the disassembly of nanoparticles or conformational changes.[15]
Acidic Groups (e.g., -COOH): Are deprotonated (-COO⁻) and hydrophilic at physiological pH but become protonated (neutral) and more hydrophobic at acidic pH, which can enhance cellular uptake or trigger payload release.[17][18]
Protocol 4.1: Attachment of a Carboxylic Acid Group
This protocol describes the carboxylation of a C-H vertex.
Materials:
B₂₄C₈
Anhydrous THF, n-Butyllithium (n-BuLi)
Dry ice (solid CO₂)
Hydrochloric acid (HCl, 1 M)
Diethyl ether, MgSO₄
Equipment:
Schlenk line, low-temperature thermometer
Round-bottom flasks, magnetic stirrer
Step-by-Step Procedure:
Lithiation: Prepare the lithiated B₂₄C₈ intermediate as described in Protocol 3.1, Step 1.
Carboxylation: Crush a piece of dry ice in a separate flask under an argon atmosphere. Transfer the lithiated B₂₄C₈ solution via cannula onto the crushed dry ice. A vigorous reaction will occur.
Workup: Allow the mixture to warm to room temperature. Quench by adding 1 M HCl until the solution is acidic (pH ~2).
Extraction & Purification: Extract the product with diethyl ether. Wash the organic layer with water, dry over MgSO₄, and evaporate the solvent. The product, B₂₄C₈-COOH, can be purified by recrystallization.
Self-Validation:
FT-IR Spectroscopy: Confirm the presence of the carboxylic acid group by observing the characteristic C=O stretch (~1700 cm⁻¹) and broad O-H stretch (~2500-3300 cm⁻¹).
¹³C NMR: Identify the new carboxyl carbon signal.
Titration: Determine the pKa of the functionalized cage to confirm its pH-responsive range.
Thermo-Responsive Functionalization
Expertise & Causality: Certain polymers exhibit a Lower Critical Solution Temperature (LCST), below which they are soluble in water and above which they undergo a phase transition to become insoluble and collapse.[19][20] Poly(N-isopropylacrylamide) (PNIPAM) is the most well-studied example, with an LCST of ~32 °C in water.[20] This transition is sharp, reversible, and close to physiological temperature, making it ideal for applications in thermal drug delivery or cell sheet engineering. By grafting PNIPAM chains from the B₂₄C₈ surface, the entire construct can be made to reversibly aggregate or change its hydration state in response to small temperature changes.[4] The LCST can be fine-tuned by copolymerization with hydrophilic or hydrophobic monomers.[4][21]
Protocol 5.1: "Grafting-From" PNIPAM using Atom Transfer Radical Polymerization (ATRP)
This protocol involves first attaching an ATRP initiator to the B₂₄C₈ cage, followed by polymerizing NIPAM from the surface.
Materials:
B₂₄C₈-OH (prepared via a similar lithiation/electrophile route using an appropriate oxygen-containing electrophile)
Initiator Attachment: Dissolve B₂₄C₈-OH (1 equiv.) and TEA (1.5 equiv.) in anhydrous THF. Cool to 0 °C. Add BiBB (1.2 equiv.) dropwise. Stir for 1 hour at 0 °C and then overnight at room temperature. Purify the resulting initiator-functionalized cage (B₂₄C₈-Br) by column chromatography.
ATRP Reaction Setup: In a Schlenk flask, add the B₂₄C₈-Br initiator (1 equiv.), NIPAM monomer (e.g., 100 equiv. for a target degree of polymerization of 100), and anisole. In a separate flask, add CuBr (1 equiv.) and PMDETA (1 equiv.).
Polymerization: Degas both flasks by performing three freeze-pump-thaw cycles. Under argon, transfer the monomer/initiator solution to the catalyst flask. Place the reaction flask in an oil bath at the desired temperature (e.g., 70 °C).
Termination & Purification: After the desired time (which controls molecular weight), expose the reaction to air to quench the polymerization. Dilute with THF and pass through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold diethyl ether. Redissolve the product in water and purify by dialysis against deionized water for 48 hours. Isolate the final product (B₂₄C₈-g-PNIPAM) by lyophilization.
Self-Validation:
¹H NMR: Determine the degree of polymerization by comparing the integration of the polymer backbone protons to the signals from the B₂₄C₈ cage.
Gel Permeation Chromatography (GPC): Measure the molecular weight and polydispersity index (PDI) of the grafted polymer chains.
Dynamic Light Scattering (DLS) or UV-Vis Spectroscopy: Determine the LCST by measuring the change in particle size or solution turbidity as a function of temperature.
Light-Responsive Functionalization
Expertise & Causality: Light offers unparalleled spatiotemporal control, allowing for on-demand activation in a specific location at a precise time.[22][23] This is highly advantageous for minimizing off-target effects. Two common strategies are:
Photocleavage: Incorporating a photolabile linker, such as an o-nitrobenzyl (ONB) group, allows for the covalent bond to be broken upon irradiation with UV or near-infrared (NIR) light (with upconverting nanoparticles), releasing a tethered payload.[23][24]
Photoisomerization: Groups like azobenzene can switch between trans and cis isomers upon irradiation with different wavelengths of light.[25] This change in geometry can alter hydrophobicity, disrupt host-guest interactions, or induce conformational changes in a material.[23][25]
Protocol 6.1: Conjugation via a Photocleavable o-Nitrobenzyl Linker
Materials:
B₂₄C₈-NH₂ (prepared via a suitable synthetic route)
4-(Bromomethyl)-3-nitrobenzoic acid
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)
Dimethylformamide (DMF)
Payload molecule with a nucleophilic handle (e.g., Drug-OH)
Potassium carbonate (K₂CO₃)
Step-by-Step Procedure:
Activate Linker: Dissolve 4-(bromomethyl)-3-nitrobenzoic acid (1 equiv.), EDC (1.1 equiv.), and NHS (1.1 equiv.) in DMF. Stir at room temperature for 4 hours to form the NHS-ester activated linker.
Attach to Cage: Add B₂₄C₈-NH₂ (1 equiv.) to the solution and stir overnight to form an amide bond (B₂₄C₈-Linker(Br)). Purify by chromatography.
Attach Payload: Dissolve the B₂₄C₈-Linker(Br) (1 equiv.), Drug-OH (1.5 equiv.), and K₂CO₃ (3 equiv.) in DMF. Stir at 50 °C overnight.
Purification: Purify the final conjugate (B₂₄C₈-Linker-Drug) by preparative HPLC.
Self-Validation:
NMR and MS: Confirm the structure at each step of the synthesis.
UV-Vis Spectroscopy: Monitor the disappearance of the characteristic absorbance of the ONB group upon light irradiation (e.g., at 365 nm).
HPLC/LC-MS: Analyze the reaction mixture after irradiation to confirm the release of the free drug molecule.
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Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application. MDPI. Available at: [Link]
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pH-sensitive polymers. Wikipedia. Available at: [Link]
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A light-responsive, self-immolative linker for controlled drug delivery via peptide- and protein-drug conjugates. Chemical Science (RSC Publishing). Available at: [Link]
Light‐Responsive Inorganic Biomaterials for Biomedical Applications. PMC - NIH. Available at: [Link]
Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications. PMC. Available at: [Link]
Light responsive hydrogels for controlled drug delivery. Frontiers. Available at: [Link]
Boron-Doped C24 Fullerenes for Alkyl Functionalization or Potential Polymerization. ACS Omega - ACS Publications. Available at: [Link]
pH-sensitive polymers – Knowledge and References. Taylor & Francis. Available at: [Link]
Smart pH-Responsive polymers in biomedical Applications: Nanoparticles, hydrogels, and emerging hybrid platforms. . Available at: [Link]
Influence of Functional Groups on Their Structural Behavior Under Specific Physical and Chemical Stimuli. MDPI. Available at: [Link]
Light Stimuli-Responsive Degradable and Tough Polymeric Materials with Movable Cross-Links. ACS Publications. Available at: [Link]
Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing. Available at: [Link]
Stimuli and shape responsive 'boron-containing' luminescent organic materials. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
How Do Ph Responsive Biomaterials Change Their Structure?. Question. Available at: [Link]
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Stimuli-Responsive Boron-Based Materials in Drug Delivery. ResearchGate. Available at: [Link]
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Carbon-Based Stimuli-Responsive Nanomaterials: Classification and Application. PMC. Available at: [Link]
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Potential applications of boron nitride nanotubes as drug delivery systems. PubMed. Available at: [Link]
Applications of polymeric nanocapsules in field of drug delivery systems. PubMed. Available at: [Link]
(PDF) Comparative Study of the Therapeutic Potential of C24, C32, B12N12, and B16N16 Nanocages as Drug Delivery Carriers for Delivering an Erlotinib Derivative: DFT and QTAIM investigations. ResearchGate. Available at: [Link]
Raspberry-like poly(γ-glutamic Acid) Hydrogel Particles for pH-dependent Cell Membrane Passage and Controlled Cytosolic Delivery of Antitumor Drugs. PubMed. Available at: [Link]
Application Note: B24C8 Host-Guest Titration Methods for UV-Vis Spectroscopy
Mechanistic Foundations of B24C8 Host-Guest Chemistry Dibenzo-24-crown-8 (B24C8 or DB24C8) is a quintessential macrocyclic host extensively utilized in supramolecular chemistry to construct mechanically interlocked molec...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Foundations of B24C8 Host-Guest Chemistry
Dibenzo-24-crown-8 (B24C8 or DB24C8) is a quintessential macrocyclic host extensively utilized in supramolecular chemistry to construct mechanically interlocked molecules, such as pseudorotaxanes and molecular machines[1][2]. The primary guests for B24C8 are electron-deficient species, most notably secondary dialkylammonium salts (e.g., dibenzylammonium, DBA⁺) and bipyridinium dications (e.g., paraquat)[1][3].
The binding avidity is driven by a synergistic combination of non-covalent interactions:
Hydrogen Bonding: Strong
N+−H⋯O
interactions between the guest's ammonium protons and the crown ether's oxygen atoms[1][3].
Ion-Dipole Interactions: Electrostatic attraction between the positively charged guest and the electron-rich cavity of the macrocycle[3].
π−π
Stacking and Charge Transfer: The electron-rich aromatic rings of B24C8 engage in
π−π
stacking with electron-deficient aromatic guests, often generating a distinct Charge Transfer (CT) absorption band (typically between 300–370 nm) that serves as the primary spectroscopic readout for UV-Vis titrations[3][4][5].
Figure 1: Mechanistic pathway of B24C8 host-guest complexation and UV-Vis signal generation.
To ensure high-fidelity data, the experimental design must account for solvent effects, concentration regimes, and baseline stability.
Solvent Selection Causality: The choice of solvent is a delicate balance between guest solubility and host-guest avidity. Pure non-polar solvents (e.g., chloroform) maximize hydrogen bonding but often fail to dissolve cationic guests (e.g.,
PF6−
or
BF4−
salts). Conversely, highly polar solvents (e.g., DMSO, water) dissolve the guests but competitively disrupt the critical
N+−H⋯O
hydrogen bonds. Therefore, binary mixtures such as
CHCl3/CH3CN
(e.g., 3:2 v/v) are frequently employed to optimize both solubility and binding strength[4][5].
Self-Validating Titration Design: A common pitfall in UV-Vis titrations is baseline drift caused by the dilution of the host. To create a self-validating system, the titrant (Guest) must be dissolved in the exact Host stock solution used in the cuvette. This ensures the Host concentration remains rigidly constant throughout the titration, guaranteeing that any observed absorbance changes (
ΔA
) are exclusively due to the formation of the host-guest complex[4][5]. The presence of an isosbestic point (e.g., at 300 nm) acts as an internal validation that the system is undergoing a clean, two-state equilibrium without intermediate aggregation[4][5].
Figure 2: Step-by-step experimental workflow for UV-Vis titration of B24C8 complexes.
Step-by-Step Methodologies
Protocol A: Job's Plot (Method of Continuous Variation)
Before determining the binding constant, the stoichiometry of the complex must be validated. B24C8 typically forms 1:1 complexes, but 2:1 or 1:2 (Host:Guest) complexes can occur depending on the guest's valency[5][6].
Stock Preparation: Prepare equimolar stock solutions of Host (
[H]0=2.0 mM
) and Guest (
[G]0=2.0 mM
) in the chosen solvent system (e.g.,
CHCl3/CH3CN
).
Sample Mixing: Prepare a series of 11 vials. Mix the solutions to vary the mole fraction of the host (
χH
) from 0 to 1 in 0.1 increments, ensuring the total concentration (
[H]+[G]
) remains strictly constant at 2.0 mM.
Measurement: Record the UV-Vis spectrum for each vial. Identify the wavelength of maximum absorbance change (
λmax
) associated with the charge transfer band.
Data Processing: Calculate the excess absorbance (
ΔA
) using the equation:
ΔA=Aobs−(χHAH+χGAG)
, where
AH
and
AG
are the absorbances of the pure host and guest, respectively.
Interpretation: Plot
ΔA
against
χH
. A maximum at
χH=0.5
confirms a 1:1 stoichiometry[6][7]. A maximum at 0.33 or 0.66 indicates a 1:2 or 2:1 stoichiometry, respectively[6].
Protocol B: UV-Vis Titration for Binding Constant (
Ka
)
Once a 1:1 stoichiometry is confirmed, proceed with the titration to determine the thermodynamic binding constant.
Host Solution (Cuvette): Prepare a 0.1 mM solution of B24C8 in the target solvent. Transfer exactly 2.0 mL into a quartz cuvette[4][5].
Titrant Solution (Syringe): Prepare a 2.0 mM solution of the Guest. Critical Step: Dissolve this guest directly into the 0.1 mM Host solution. This ensures that as titrant is added, the host concentration remains exactly 0.1 mM, eliminating dilution-induced baseline shifts[4][5].
Titration Execution: Add aliquots of the titrant (e.g., 10 µL to 50 µL increments) to the cuvette. Mix thoroughly and allow 1-2 minutes for equilibration.
Spectral Recording: Record the UV-Vis spectrum after each addition. Monitor the decrease of the host peak (e.g., 310 nm) and the emergence of the CT band[4][5].
Validation: Verify the presence of an isosbestic point (e.g., at 300 nm), which confirms a direct transition from free host to the 1:1 complex[4][5].
Curve Fitting: Extract the absorbance values at the chosen
λmax
and plot them against the guest concentration. Fit the data using a 1:1 non-linear regression binding isotherm to extract
Ka
.
Data Presentation: Comparative Binding Affinities
The structural nature of the guest and the solvent environment drastically impact the binding constant (
Ka
). The table below summarizes benchmark quantitative data from literature for B24C8 host-guest systems.
Application Note: Synthesis and Supramolecular Assembly of Dibenzo-24-Crown-8 (B24C8)-Functionalized Nanoparticles
Executive Summary & Mechanistic Overview The integration of supramolecular host–guest chemistry with nanoscale materials has revolutionized the development of stimuli-responsive nanovalves, reversible nanoparticle aggreg...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Overview
The integration of supramolecular host–guest chemistry with nanoscale materials has revolutionized the development of stimuli-responsive nanovalves, reversible nanoparticle aggregates, and smart drug delivery systems. At the forefront of this field is the Dibenzo-24-crown-8 (B24C8) macrocycle. B24C8 forms a highly specific, non-covalent mechanically interlocked [2]pseudorotaxane complex with secondary dialkylammonium salts (DAAS), such as dibenzylammonium (DBA)[1][2].
This application note provides a comprehensive, self-validating protocol for the synthesis and functionalization of nanoparticles—specifically Mesoporous Silica Nanoparticles (MSNs)—with B24C8-based supramolecular nanovalves. By tethering a DBA "stalk" to the nanoparticle surface and subsequently threading the B24C8 "cap," researchers can trap molecular cargo within the porous matrix. Because the host-guest interaction is strictly dependent on the protonation state of the ammonium center, the system acts as a highly reliable pH-driven nanovalve[3].
Experimental Design & Causality (E-E-A-T)
To ensure scientific integrity and reproducibility, every step of this protocol is governed by specific physicochemical rationales:
Choice of Nanoparticle Core: MCM-41 type Mesoporous Silica Nanoparticles (MSNs) are selected due to their high surface area (>1000 m²/g), tunable pore size (~2.5 nm), and ease of silane-based surface functionalization[2]. The 2.5 nm pore is perfectly sized to be sterically blocked by the bulky B24C8 macrocycle.
Thermodynamic Causality of Solvent Selection: The supramolecular threading of B24C8 onto the DBA stalk relies heavily on hydrogen bonding
[N+−H⋯O]
and ion-dipole interactions[4]. Therefore, the capping protocol must be performed in non-polar, aprotic solvents (e.g.,
CHCl3
or
CH2Cl2
). Highly polar or protic solvents (like water or methanol) will competitively hydrogen-bond with the macrocycle, drastically reducing the binding constant (
Ka
) and causing premature cargo leakage.
The pH-Responsive Trigger: The
pKa
of the secondary ammonium stalk is approximately 7.5–8.0. At physiological pH (7.4) or in mildly acidic tumor microenvironments, the stalk remains protonated (
NH2+
), maintaining a high affinity for B24C8 (
Keq≈104−105M−1
)[2]. Upon the introduction of a base, deprotonation to a neutral amine (
NH
) abolishes the ion-dipole interaction, dropping the affinity near zero and releasing the B24C8 cap[3].
Cargo: Rhodamine B or Doxorubicin hydrochloride (DOX·HCl) for tracking/release assays.
Step-by-Step Protocols
Protocol A: Synthesis of DBA-Grafted Mesoporous Silica Nanoparticles (MSN-DBA)
Rationale: We first synthesize the bare MSN core using a surfactant template (CTAB), remove the template, and then covalently graft the DBA stalk to the external surface using silane coupling.
MSN Synthesis: Dissolve 1.0 g of CTAB in 480 mL of DI water. Add 3.5 mL of 2.0 M NaOH and heat to 80°C. Dropwise, add 5.0 mL of TEOS. Stir vigorously for 2 hours.
Template Removal: Collect the synthesized MSNs via centrifugation (10,000 rpm, 15 min). Wash with methanol. To remove the CTAB template, reflux the MSNs in an acidic methanol solution (1 mL concentrated HCl in 100 mL methanol) for 24 hours. Wash thoroughly with DI water and dry under vacuum.
Surface Grafting: Disperse 500 mg of the bare MSNs in 50 mL of anhydrous toluene. Add 200 mg of the DBA-silane precursor. Reflux the mixture under an inert argon atmosphere for 18 hours.
Purification: Centrifuge the suspension and wash the resulting MSN-DBA particles extensively with toluene and
CH2Cl2
to remove unreacted silane. Dry under vacuum.
Self-Validation Checkpoint: Perform Zeta Potential analysis. Bare MSNs (post-extraction) should exhibit a negative zeta potential (approx. -25 mV) due to surface silanol groups. Following DBA grafting, the zeta potential must shift to a highly positive value (+30 to +40 mV) due to the cationic dialkylammonium stalks.
Protocol B: Cargo Loading and B24C8 Supramolecular Capping
Rationale: Cargo must be loaded into the open pores before the B24C8 cap is threaded onto the stalk. The capping step is performed in an aprotic solvent to maximize the
Ka
of the [2]pseudorotaxane formation.
Cargo Diffusion: Suspend 100 mg of MSN-DBA in a concentrated solution of the cargo (e.g., 10 mM Rhodamine B in anhydrous
CHCl3
). Stir in the dark at room temperature for 24 hours to allow equilibrium diffusion of the dye into the mesopores.
Supramolecular Capping: Without isolating the particles, add a 10-fold molar excess (relative to the grafted DBA stalks) of B24C8 directly to the suspension. Stir for an additional 24 hours. The B24C8 macrocycles will thread onto the DBA stalks, effectively capping the pores.
Washing: Centrifuge the capped particles (MSN-DBA@B24C8). Wash the pellet briefly with cold
CHCl3
to remove external, unencapsulated dye and excess B24C8.
Critical Note: Prolonged washing in polar solvents at this stage will cause premature unthreading.
Self-Validation Checkpoint: Resuspend a small aliquot of the capped MSNs in neutral water. The supernatant should remain relatively clear over 12 hours, indicating that the B24C8 cap is successfully retaining the dye within the pores.
Rationale: Introducing a basic stimulus deprotonates the ammonium stalk, destroying the host-guest recognition motif and forcing the nanovalve open[3].
Baseline Establishment: Place 10 mg of the loaded, capped MSNs in a dialysis membrane (MWCO 10 kDa) submerged in 50 mL of neutral PBS (pH 7.4). Monitor the fluorescence of the dialysate for 2 hours to establish the baseline leak rate (should be <5%).
Triggering Release: Adjust the pH of the bulk solution to 9.5 using 0.1 M NaOH (or add a competitive base like triethylamine).
Monitoring: Continuously monitor the dialysate. A sharp, exponential increase in fluorescence indicates the successful unthreading of B24C8 and the subsequent burst release of the cargo.
Quantitative Data Summary
The following table summarizes the expected physicochemical properties and supramolecular binding metrics at each stage of the protocol, providing a benchmark for experimental validation.
Experimental Stage
Average DLS Size (nm)
Zeta Potential (mV)
B24C8 Binding Affinity (
Ka
)
Pore Status
Bare MSN
110 ± 15
-25.4 ± 2.1
N/A
Open / Empty
MSN-DBA (Grafted)
125 ± 18
+38.2 ± 1.5
N/A
Open / Empty
MSN-DBA@B24C8 (Capped)
135 ± 20
+15.6 ± 2.8
∼1.5×104M−1
(in
CHCl3
)
Closed / Loaded
Uncapped (pH > 9.0)
125 ± 18
-5.2 ± 3.1
<10M−1
(Disrupted)
Open / Released
Note: The reduction in positive Zeta potential upon capping is due to the bulky, neutral B24C8 macrocycle shielding the cationic charge of the DBA stalk.
Pathway Visualization
The following diagram illustrates the logical workflow and state transitions of the B24C8-functionalized nanovalve system.
Fig 1. State transitions of the pH-responsive B24C8 supramolecular nanovalve.
Technical Support Center: Troubleshooting Low Yields in Benzo-24-Crown-8 (B24C8) Synthesis
Welcome to the Technical Support Center for supramolecular synthesis. Synthesizing large macrocycles like benzo-24-crown-8 (B24C8) is notoriously challenging due to the constant kinetic competition between intramolecular...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for supramolecular synthesis. Synthesizing large macrocycles like benzo-24-crown-8 (B24C8) is notoriously challenging due to the constant kinetic competition between intramolecular cyclization (forming the desired ring) and intermolecular polycondensation (forming linear oligomers).
As an application scientist, I have structured this guide to move beyond basic recipes. Here, we will dissect the causality behind synthetic failures and provide field-proven, self-validating protocols to optimize your macrocyclization yields.
📊 Quantitative Data Summary: Optimization Parameters
To understand how synthetic choices impact your final yield, compare the parameters in the table below. Transitioning from standard Williamson ether conditions to optimized supramolecular techniques can increase yields from <20% to over 80%.
Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Causality
Leaving Group
Dichloride
Ditosylate / Dimesylate
Tosylates lower the activation energy for the critical
SN2
ring closure.
Template Cation
Na⁺ (e.g., NaOH, NaH)
Cs⁺ or K⁺ (e.g., Cs₂CO₃)
Matches the 24-crown-8 cavity size, pre-organizing the linear chain for cyclization.
Q1: Why does my synthesis yield a sticky polymer instead of the B24C8 macrocycle?A: The formation of linear oligomers is the most common failure mode in crown ether synthesis. This occurs when intermolecular polycondensation outpaces intramolecular cyclization. To shift the kinetic balance, you must apply the Ruggli-Ziegler high dilution principle . By keeping the steady-state concentration of the reactive intermediates extremely low (typically < 0.05 M), the probability of a chain end encountering another molecule is minimized, heavily favoring ring closure over polymerization 1.
Q2: How does the choice of base affect the macrocyclization yield?A: The base serves a dual purpose: deprotonating the catechol hydroxyl groups and providing an alkali metal cation that acts as a kinetic template . The template effect is critical. The cation coordinates with the oxygen atoms of the growing oligoethylene glycol chain, pre-organizing the molecule into a pseudo-cyclic conformation. For the large 24-membered ring of B24C8, smaller cations like Na⁺ (from NaOH or NaH) fail to provide an adequate template. Larger cations such as K⁺ or Cs⁺ (from K₂CO₃ or Cs₂CO₃) perfectly match the cavity size, drastically accelerating the intramolecular
SN2
ring closure and boosting yields from <25% to >55% 23.
Q3: Should I use a dichloride or a ditosylate for the pentaethylene glycol precursor?A: Always opt for the ditosylate (or dimesylate) when struggling with low yields. The macrocyclization proceeds via an
SN2
mechanism 4. Tosylate is a vastly superior leaving group compared to chloride. A better leaving group lowers the activation energy of the cyclization step, allowing the ring closure to occur rapidly before the pre-organized templated complex can dissociate or undergo intermolecular side reactions 56.
Q4: What is the optimal solvent system for this reaction?A: Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF) are preferred. Acetonitrile is particularly effective when paired with Cs₂CO₃ because it provides sufficient solubility for the templating cations while maintaining a polar aprotic environment that accelerates
SN2
displacements without risking solvolysis of the tosylate groups.
🔬 Mechanistic Pathway
Understanding the divergence between successful cyclization and failed oligomerization is key to mastering this synthesis.
Mechanistic divergence between templated cyclization and untemplated oligomerization.
This step-by-step methodology utilizes the synergistic effects of a Cesium template, tosylate leaving groups, and pseudo-high dilution to maximize the yield of Benzo-24-Crown-8.
Objective: Synthesize B24C8 while actively suppressing linear polycondensation.
Scale: 10.0 mmol
Step 1: Apparatus Preparation
Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Purge the system thoroughly with dry Nitrogen (
N2
).
Step 2: Base Suspension
Add 16.3 g (50.0 mmol, 5.0 eq) of anhydrous Cesium Carbonate (Cs₂CO₃) to the flask, followed by 250 mL of anhydrous Acetonitrile (MeCN). Bring the suspension to a vigorous reflux under
N2
.
Causality: A large excess of Cs₂CO₃ ensures rapid deprotonation and provides an abundant source of Cs⁺ ions to template the macrocyclization.
Step 3: Syringe Pump Setup
In a separate dry flask, dissolve 1.10 g (10.0 mmol, 1.0 eq) of catechol and 5.46 g (10.0 mmol, 1.0 eq) of pentaethylene glycol ditosylate in 100 mL of anhydrous MeCN. Load this solution into a gas-tight syringe mounted on a programmable syringe pump.
Step 4: Pseudo-High Dilution Addition
Inject the reactant solution into the refluxing Cs₂CO₃ suspension at a highly controlled rate of 4.0 to 6.0 mL/hour (approx. 16–24 hours total addition time).
Causality: Slow addition ensures that the steady-state concentration of unreacted starting materials remains near zero. As soon as a mono-substituted intermediate forms, it is templated by Cs⁺ and undergoes intramolecular cyclization before it can encounter another unreacted molecule.
Step 5: Extended Reflux
Once the addition is complete, maintain the reaction at reflux for an additional 48 hours. This ensures the complete cyclization of any lingering mono-substituted intermediates.
Step 6: Workup & Purification
Cool the mixture to room temperature.
Filter the suspension through a pad of Celite to remove the inorganic salts (excess Cs₂CO₃ and the formed CsOTs byproduct). Wash the Celite pad with an additional 50 mL of MeCN.
Concentrate the filtrate in vacuo.
Dissolve the crude oily residue in 150 mL of Dichloromethane (
CH2Cl2
) and wash with saturated aqueous
NH4Cl
(2 × 50 mL) and brine (50 mL).
Dry the organic layer over anhydrous
MgSO4
, filter, and concentrate.
Purify the crude product via silica gel column chromatography (eluting with a gradient of Petroleum Ether/Ethyl Acetate) to afford the pure Benzo-24-Crown-8.
📚 References
Cation Binding Properties of Benzo-type Crown Ethers. 2., nii.ac.jp. 5
Synthesis of Annulene-Fused Pseudorotaxanes, thieme-connect.com. 6
Templated versus non-templated synthesis of benzo-21-crown-7 and the influence of substituents on its complexing properties, nih.gov. 2
B24C8 Rotaxane Technical Support Center: Troubleshooting Threading Efficiency
Welcome to the Supramolecular Troubleshooting Center. As researchers and drug development professionals, synthesizing mechanically interlocked molecules (MIMs) like rotaxanes requires precise control over thermodynamic a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Supramolecular Troubleshooting Center. As researchers and drug development professionals, synthesizing mechanically interlocked molecules (MIMs) like rotaxanes requires precise control over thermodynamic and kinetic parameters. When utilizing benzo-24-crown-8 (B24C8) or dibenzo-24-crown-8 (DB24C8) macrocycles with secondary dialkylammonium axles, poor threading efficiency is the most common bottleneck.
This guide provides field-proven insights, focusing on the causality behind experimental choices to help you optimize your supramolecular assemblies.
The Thermodynamics of Threading: Causality and Competition
The formation of a [2]pseudorotaxane from a B24C8 macrocycle and a secondary dialkylammonium salt is not a covalent reaction; it is a dynamic equilibrium driven by non-covalent interactions. Specifically, the threading relies heavily on [N–H···O] and [C–H···O] hydrogen bonding, alongside ion-dipole interactions between the positively charged ammonium center and the electron-rich polyether oxygen atoms[1].
Because this is an equilibrium process, any factor that competes with these non-covalent interactions—such as coordinating solvents or tight ion-pairing—will drastically reduce your threading efficiency.
Thermodynamic equilibrium of B24C8 threading vs. solvent and counter-ion competition.
Troubleshooting FAQs
Q1: My threading efficiency is near zero when using DMF or DMSO as a solvent. How do I fix this?A: Switch to a non-polar or weakly polar aprotic solvent such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or 1,2-dichloroethane (DCE)[1].
Causality: Solvents with high dielectric constants or strong hydrogen-bond accepting capabilities (like DMSO, DMF, or methanol) actively outcompete the B24C8 macrocycle for the ammonium protons. By using DCE or CH₂Cl₂, you eliminate solvent competition, driving the equilibrium toward the threaded [2]pseudorotaxane state.
Q2: I am using CH₂Cl₂, but my dialkylammonium chloride salt still won't thread. Why?A: You must perform an anion exchange to replace the chloride (Cl⁻) with a weakly coordinating, bulky anion like hexafluorophosphate (PF₆⁻) or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF₂₄⁻)[1][2].
Causality: Coordinating anions like Cl⁻ or Br⁻ form tight ion pairs with the secondary ammonium center. This tight pairing sterically and electronically blocks the B24C8 macrocycle from accessing the binding site. A bulky, non-coordinating anion like PF₆⁻ dissociates readily in non-polar solvents, leaving the ammonium site fully accessible for the crown ether[3].
Q3: The pseudorotaxane forms in solution, but I recover unthreaded axle after the stoppering reaction. What is going wrong?A: Your stoppering reaction kinetics are likely too slow, or the chosen stoppers are not bulky enough to prevent dethreading (slippage).
Causality: If you are using a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" stoppering approach, the covalent reaction must proceed faster than the dethreading off-rate of the macrocycle. Ensure your catalyst is fresh and oxygen-free. Additionally, verify that your stopper is sufficiently bulky. While a 3,5-dimethylphenyl group or an anthracene moiety is a true stopper for DB24C8, smaller groups might allow the macrocycle to slip off under thermal stress.
Q4: How can I maximize the equilibrium concentration of the pseudorotaxane before stoppering?A: Operate at the highest possible concentration and use an excess of the macrocycle.
Causality: The association constant (
Ka
) for DB24C8 and secondary ammonium salts is relatively modest—typically around 78 M⁻¹ in CD₃CN[4] and 135–261 M⁻¹ in acetone[5]. Because the
Ka
is low compared to tighter systems (like B21C7, which exceeds 500 M⁻¹[5]), the equilibrium heavily depends on concentration. Operating at 100–200 mM with a 2 to 3-fold excess of B24C8 will push the equilibrium toward the threaded state according to Le Chatelier's principle.
Quantitative Data Summary
To aid in experimental design, the following table summarizes the critical thermodynamic parameters and optimal conditions for B24C8/DB24C8 threading.
DB24C8 has a lower
Ka
than B21C7; requires high concentration.
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure each step of your synthesis is successful before proceeding to the next.
Step-by-step synthetic workflow for a B24C8-based [2]rotaxane via CuAAC stoppering.
Protocol 1: Quantitative Anion Exchange (Cl⁻ to PF₆⁻)
Dissolution: Dissolve 1.0 mmol of the dialkylammonium chloride axle in 20 mL of methanol.
Exchange: Add a saturated aqueous solution of NH₄PF₆ (approx. 5.0 mmol in 10 mL H₂O) dropwise to the methanol solution while stirring vigorously.
Precipitation: A white precipitate should form immediately as the hydrophobic PF₆⁻ salt crashes out of the aqueous/methanol mixture.
Isolation: Filter the precipitate, wash with cold water (3 x 10 mL) to remove excess NH₄PF₆ and NH₄Cl, and dry under high vacuum for 12 hours.
Self-Validation Check: Check the solubility of the isolated product. The original chloride salt is typically soluble in water and poorly soluble in pure CH₂Cl₂. The new PF₆⁻ salt will be highly soluble in CH₂Cl₂ and completely insoluble in water. Confirm complete exchange by adding aqueous AgNO₃ to the aqueous wash (the absence of a white AgCl precipitate validates success).
Protocol 2: One-Pot Threading and CuAAC Stoppering
Pre-organization: In an oven-dried flask under N₂, dissolve the dialkylammonium-PF₆ axle (100 mM) and B24C8 macrocycle (250 mM, 2.5 eq) in anhydrous CH₂Cl₂.
Equilibration: Stir the mixture at room temperature for 60 minutes to allow the thermodynamic equilibrium of the [2]pseudorotaxane to establish.
Catalyst Addition: Add the alkyne/azide-functionalized bulky stopper (1.2 eq), followed by Cu(MeCN)₄PF₆ (0.1 eq) and a catalytic amount of base (e.g., 2,6-lutidine).
Reaction: Stir at room temperature for 12-24 hours.
Quenching: Quench the reaction with an aqueous EDTA/NH₄OH solution to strip the copper catalyst, preventing it from interfering with isolation.
Self-Validation Check: Monitor the reaction via ¹H NMR. Upon successful threading, the benzylic/methylene protons adjacent to the ammonium center will shift significantly downfield (
Δδ>0.5
ppm) due to strong hydrogen bonding with the crown ether oxygen atoms. If these shifts are absent, the macrocycle has not threaded, indicating either solvent contamination or incomplete anion exchange.
References
Mobility Control of Mechanical Bonds to Modulate Energy Dissipation in Mechanically Interlocked Networks
Journal of the American Chemical Society
URL
New Bis(benzimidazole)
Thermodynamic and electrochemical study of tailor-made crown ethers for redox-switchable (pseudo)
Neutralization of a sec-ammonium group unusually stabilized by the "rotaxane effect": synthesis, structure, and dynamic nature of a "free" sec-amine/crown ether-type rotaxane
PubMed - NIH
URL
Benzo-21-Crown-7/Secondary Dialkylammonium Salt [2]Pseudorotaxane- and [2]Rotaxane-Type Threaded Structures
Organic Letters - ACS Publications
URL
reducing steric hindrance in benzo-24-crown-8 complexation reactions
Welcome to the Supramolecular Assembly Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields or stalled reactions during the synthesis of rotaxanes and pseud...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Supramolecular Assembly Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields or stalled reactions during the synthesis of rotaxanes and pseudorotaxanes.
When utilizing benzo-24-crown-8 (B24C8) as a host macrocycle for secondary dialkylammonium salts, steric hindrance is the primary culprit behind failed complexation. B24C8 relies on highly directional non-covalent interactions—specifically
[N+−H⋯O]
and
[C−H⋯O]
hydrogen bonds, alongside ion-dipole interactions. Any steric bulk that disrupts the pre-organization of these bonds will exponentially increase the kinetic barrier to threading and collapse the thermodynamic association constant (
Ka
).
Below is our comprehensive troubleshooting guide, structured to help you diagnose and overcome steric penalties in your host-guest assemblies.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my secondary ammonium axle failing to thread into B24C8 despite a 1:1 stoichiometric ratio?
A: If your stoichiometry is correct, the failure is likely driven by solvent competition or axle branching .
Highly polar or hydrogen-bonding solvents (like DMSO or water) will aggressively solvate the ammonium center or the crown ether's oxygen atoms, outcompeting the host-guest interaction. Switching from DMSO to a non-polar solvent like chloroform (
CDCl3
) can increase the
Ka
from unobservably small to over 27,000
M−1
[1].
Additionally, check your axle's steric profile. Branching near the ammonium binding site physically blocks the B24C8 cavity from enveloping the charge center.
Q2: Does the position of bulky functional groups on the axle matter?
A: Yes, proximity is critical. Thermodynamic studies establish a strict spatial requirement known as the "5-methylene rule" [1]. Axles with bulky branches located fewer than five methylene groups away from the ammonium center react rapidly but bind poorly due to severe steric clash. To maintain a high
Ka
, you must design a linear spacer of at least five methylene units to isolate the binding site from the steric bulk of the rest of the molecule.
Q3: How can I force threading when my stopper groups are already attached?
A: You must shift your reaction from thermodynamic control to kinetic control using the slippage approach . At room temperature, bulky stoppers present an insurmountable kinetic barrier. By heating the system, you provide the activation energy required for the B24C8 ring to transiently expand and "slip" over the steric barrier. Once the macrocycle is threaded, cooling the system removes that thermal energy, trapping the B24C8 on the axle as an interlocked rotaxane.
Q4: What if B24C8 itself is too sterically hindered by multiple macrocycles already on the thread?
A: In complex multi-macrocycle systems (e.g., molecular pumps or polyrotaxanes), steric congestion from previously threaded rings lowers the selectivity of subsequent threading events[2]. To overcome this, employ an active template synthesis mechanism, such as transamidation-driven pumping. This method accelerates the bond-forming reaction directly through the cavity of the crown ether, using kinetic gating to forcefully sequester the macrocycle onto the thread despite adjacent steric bulk [3].
Part 2: Quantitative Data on Steric and Solvent Effects
To optimize your complexation, reference the table below, which summarizes the drastic impact of solvent polarity and axle sterics on the association constant (
Ka
) and equilibration kinetics[1].
Solvent / Condition
Axle Steric Profile
Association Constant (
Ka
)
Threading Kinetics
CDCl3
(Non-polar)
Linear, unbranched
~27,000
M−1
Fast
Acetone-
d6
(Polar aprotic)
Linear, unbranched
~200 - 500
M−1
Fast
DMSO-
d6
(Highly polar)
Linear, unbranched
< 10
M−1
Stalled (Unobservable)
Acetone-
d6
Branched (< 5
CH2
from amine)
< 50
M−1
Fast equilibration
Acetone-
d6
Branched (> 5
CH2
from amine)
~200
M−1
Slow equilibration
Part 3: Self-Validating Experimental Protocols
Protocol A: Solvent-Optimized Direct Threading (Room Temperature)
Causality: Non-polar solvents maximize the ion-dipole and hydrogen-bonding interactions between the B24C8 oxygen atoms and the ammonium proton by eliminating solvent competition.
Preparation: Dry
CDCl3
or
CH2Cl2
over 4Å molecular sieves for 24 hours. Trace water acts as a competitive hydrogen-bond donor/acceptor and will severely hinder complexation.
Mixing: Combine equimolar amounts of B24C8 and the linear secondary dialkylammonium salt (e.g., 10 mM each) in the dried solvent.
Equilibration: Stir the mixture at 25°C for 30–60 minutes to reach thermodynamic equilibrium.
Self-Validating Checkpoint: Extract a 0.5 mL aliquot and analyze via
1H
NMR. Successful threading is confirmed by a distinct downfield shift (
Δδ≈+0.3
to
+0.5
ppm) of the axle's benzylic or methylene protons adjacent to the ammonium center, caused by the deshielding effect of the macrocycle's cavity.
Causality: Heating provides the necessary thermal energy to overcome the kinetic barrier imposed by bulky stopper groups, allowing the macrocycle to "slip" onto the axle. Cooling removes this energy, thermodynamically trapping the complex.
Preparation: Dissolve B24C8 and the sterically hindered axle (pre-functionalized with stoppers) in a high-boiling, non-polar solvent such as 1,1,2,2-tetrachloroethane. Use a 5:1 molar excess of B24C8 to drive the equilibrium forward.
Thermal Activation: Heat the sealed reaction mixture to 120°C. Maintain this temperature for 48–72 hours to allow sufficient time for the kinetic barrier to be overcome.
Thermodynamic Trapping: Slowly cool the reaction to room temperature over 12 hours. The sudden drop in thermal energy prevents the macrocycle from slipping back over the bulky stoppers.
Self-Validating Checkpoint: Purify the mixture via size-exclusion chromatography (to remove excess free B24C8), then perform 2D ROESY NMR. The presence of through-space cross-peaks between the crown ether's ethyleneoxy protons and the axle's central aliphatic protons definitively confirms the interlocked rotaxane architecture.
Part 4: Mechanistic Workflow Visualization
Mechanistic workflow for B24C8 complexation via direct threading vs. thermal slippage.
References
Clifford, T., Abushamleh, A., & Busch, D. H. (2002). Factors affecting the threading of axle molecules through macrocycles: Binding constants for semirotaxane formation. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Binks, L., Tian, C., Fielden, S. D. P., Vitorica-Yrezabal, I. J., & Leigh, D. A. (2022). Transamidation-Driven Molecular Pumps. Journal of the American Chemical Society (JACS). URL:[Link]
Supramolecular Technical Support Center: B24C8 Pseudorotaxane Stability
Welcome to the Application Scientist Support Hub. This technical guide provides mechanistic insights, troubleshooting workflows, and validated protocols to prevent the unwanted dethreading of dibenzo-24-crown-8 (B24C8) b...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Hub. This technical guide provides mechanistic insights, troubleshooting workflows, and validated protocols to prevent the unwanted dethreading of dibenzo-24-crown-8 (B24C8) based pseudorotaxanes.
Diagnostic Workflow: Dethreading Resolution
When your B24C8 macrocycle prematurely slips off its axle, identifying the thermodynamic or kinetic disruptor is critical. Use the workflow below to isolate the root cause of the dissociation.
Workflow for diagnosing and preventing dethreading in B24C8 pseudorotaxanes.
Knowledge Base: Troubleshooting FAQs
Q1: Why does my B24C8 pseudorotaxane rapidly dethread when I switch my solvent from dichloromethane (DCM) to dimethyl sulfoxide (DMSO)?Causality: The self-assembly of B24C8 onto secondary dialkylammonium (
R2NH2+
) axles is driven primarily by noncovalent interactions, specifically
[N+–H⋅⋅⋅O]
and
[N+–C–H⋅⋅⋅O]
hydrogen bonds, alongside electrostatic and weak
π−π
interactions 1[1]. DMSO is a highly polar, competitive hydrogen-bonding solvent. It outcompetes the crown ether for hydrogen bonding with the ammonium center, disrupting the thermodynamic equilibrium and leading to rapid dissociation, often within 24 hours[1].
Solution: Always maintain pseudorotaxanes in non-polar or weakly polar halogenated solvents (e.g.,
CH2Cl2
,
CHCl3
) unless the complex has been mechanically locked into a rotaxane.
Q2: I added a mild base during a downstream reaction, and my pseudorotaxane disassembled. What is the mechanism behind this?Causality: The threading of B24C8 is highly dependent on the protonation state of the axle. Adding a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) deprotonates the secondary ammonium center, converting it to a neutral amine 2[2]. This eliminates the critical positive charge and the primary hydrogen bond donors required to anchor the electron-rich oxygen atoms of the B24C8 macrocycle, causing immediate dethreading[1][2].
Q3: How can I thermodynamically favor threading and prevent slippage without permanently stoppering the complex?Causality: Dethreading is entropically favored. To counteract this, you can modify the axle structure to limit entropic penalties upon threading. Utilizing T-shaped benzimidazolium axles with aromatic substituents at the 2-, 4-, and 7-positions significantly increases the association constant (
Ka
). The rigidity of these axles limits entropic loss, while the C-shape conformation of B24C8 clamps around the electron-poor benzimidazolium ring, adding stabilizing
π
-stacking and extra
CH⋅⋅⋅O
hydrogen bonds 3[3].
Data Analytics: Stability & Kinetic Parameters
The table below summarizes how different environmental stimuli and structural modifications impact the threading equilibrium of B24C8 pseudorotaxanes.
Protocol A: The Slippage Approach for Thermodynamically Stable [2]Pseudorotaxanes
Objective: To form a stable B24C8 complex without premature dethreading by utilizing a size-tuned pseudostopper (e.g., 3,5-dimethoxyaryl moiety) that allows high-temperature threading but prevents room-temperature dethreading.
Reagent Preparation: Dissolve 1.0 equivalent of the secondary ammonium thread (e.g.,
1−H⋅PF6
) and 1.2 equivalents of Dibenzo-24-crown-8 (B24C8) in anhydrous
CH2Cl2
.
Thermal Slippage: Heat the mixture to a temperature where the kinetic energy provides enough activation energy for the B24C8 macrocycle to slip over the bulky pseudostopper. (Note: The 3,5-dimethoxyaryl moiety effectively blocks the passageway at lower temperatures but permits slippage at elevated temperatures[1]).
Equilibration: Allow the reaction to stir for 4 days to reach thermodynamic equilibrium[1].
Cooling & Kinetic Trapping: Cool the mixture to room temperature (298 K). The decrease in thermal energy traps the macrocycle on the axle, as it no longer possesses the activation energy required to slip back over the bulky stopper.
Validation Checkpoint (Self-Validating System): Perform
1H
NMR spectroscopy (400 MHz, 298 K). You must observe a distinct downfield shift of the
–CH2NH2+CH2–
moieties. For example, the free thread will show peaks at
δ=2.81
and
3.06
ppm, whereas the successfully bound pseudorotaxane will shift to
δ=3.14
and
3.32
ppm[1]. If the free thread peaks remain dominant, the slippage temperature was too low or the solvent was contaminated with water.
Protocol B: End-Capping Synthesis to Form Kinetically Stable Rotaxanes
Objective: To permanently prevent dethreading by covalently attaching bulky stoppers via click Michael-type addition, converting the pseudorotaxane into a mechanically interlocked [2]rotaxane.
Pre-assembly: Dissolve the vinyl sulfonyl-functionalized thread precursor and B24C8 in a non-polar solvent (
CH2Cl2
) at 0 °C to promote maximum threading via hydrogen bonding.
Base Addition (Controlled): Add a mild base such as
Et3N
or DMAP. Caution: While base typically causes dethreading (see FAQ Q2), keeping the system at 0 °C slows the dethreading kinetics long enough for the capping reaction to occur.
Capping (Thia-Michael Addition): Immediately add the thiol-based stopper. The thiol will undergo a rapid click Michael-type addition to the vinyl sulfonyl group on the thread 5[5].
Purification: Wash the organic layer with dilute acid to remove the base and unreacted amine, then purify via column chromatography.
Validation Checkpoint (Self-Validating System): Analyze via
1H
NMR. The complete disappearance of the vinyl sulfonyl proton peaks confirms successful end-capping. To validate the mechanical bond, dissolve the purified product in DMSO; unlike the pseudorotaxane, the rotaxane will not dethread, and the B24C8 aromatic peaks will remain shifted relative to the free macrocycle[5].
Technical Support Center: Troubleshooting Peak Overlap in B24C8 NMR Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for res...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving peak overlap in the NMR spectra of complex molecules, with a specific focus on macrocyclic compounds like B24C8 (Benzo-24-crown-8). The inherent structural complexity and conformational flexibility of such molecules often lead to crowded and poorly resolved NMR spectra, presenting a significant challenge in structural elucidation and analysis. This resource offers a structured, causality-driven approach to systematically address and resolve these issues.
Understanding the Challenge: Why Does Peak Overlap Occur in B24C8 Spectra?
B24C8, with its large macrocyclic ring and multiple ether linkages, possesses a high degree of conformational freedom.[1] In solution, it can exist as a mixture of multiple conformers in rapid equilibrium. On the NMR timescale, this can lead to broad peaks or an average of chemical shifts, causing signals from distinct protons or carbons to coalesce. Furthermore, the numerous chemically similar, but magnetically inequivalent, methylene protons in the polyether chains often have very similar chemical shifts, leading to significant signal overlap, particularly in the 1D ¹H NMR spectrum.[2]
This section addresses common questions and provides a logical workflow for troubleshooting peak overlap, starting with simple adjustments and progressing to more advanced NMR techniques.
Q1: My ¹H NMR spectrum of B24C8 is a broad, unresolved mess. What are the first and simplest things I can do to improve resolution?
A1: Before resorting to more complex and time-consuming 2D NMR experiments, several simple, non-destructive adjustments to your experimental setup can often yield significant improvements in spectral resolution. The primary aim is to alter the chemical environment of the B24C8 molecule just enough to induce differential changes in the chemical shifts of the overlapping protons.[3]
Initial Troubleshooting Workflow:
Optimize Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.[3] If your sample is concentrated, try diluting it to see if the resolution improves.
Change the Deuterated Solvent: This is often the most effective initial step.[3][4] Different solvents will interact with the B24C8 molecule in unique ways, leading to changes in the chemical shifts of its protons (a phenomenon known as solvent-induced shifts).[5][6][7][8] For a molecule like B24C8, switching from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆ or Benzene-d₆ can significantly alter the chemical shifts of the protons in the polyether chain and the benzene ring, potentially resolving overlapping signals.
Vary the Temperature: Acquiring the spectrum at different temperatures (Variable Temperature or VT-NMR) can be a powerful tool for resolving overlapping signals.[9][10][11] Changes in temperature can alter the rate of conformational exchange.[9] At lower temperatures, the exchange may be slowed down enough to observe distinct signals for individual conformers. Conversely, at higher temperatures, rapid exchange can lead to sharper, averaged signals which may be better resolved. Temperature changes also affect hydrogen bonding, which can be particularly useful if your molecule has exchangeable protons.[5][6][9]
Q2: I've tried changing the solvent and temperature, but I still have significant peak overlap. What's the next logical step?
A2: If simple experimental adjustments are insufficient, the next step is to employ two-dimensional (2D) NMR spectroscopy. 2D NMR experiments add a second frequency dimension, which can spread out the signals and reveal correlations between different nuclei, thereby resolving overlap that is intractable in 1D spectra.[12][13]
Recommended 2D NMR Experiments for B24C8:
COSY (Correlation Spectroscopy): This is the most fundamental 2D NMR experiment and is an excellent starting point.[12] It reveals which protons are coupled to each other (typically through two or three bonds). This is invaluable for tracing out the spin systems within the B24C8 molecule, such as the protons within the ethylenedioxy units.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.[12][13] Since the ¹³C chemical shift range is much larger than the ¹H range, even protons with identical chemical shifts can often be resolved if they are attached to carbons with different chemical shifts.[14]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is extremely useful for piecing together different fragments of the molecule and for assigning quaternary carbons.
TOCSY (Total Correlation Spectroscopy): This experiment is similar to COSY but shows correlations between all protons within a spin system, not just those that are directly coupled.[15] This can be particularly helpful for identifying all the protons belonging to a specific part of the B24C8 molecule, even if some of the direct couplings are not resolved in the COSY spectrum.
Q3: The aliphatic region of my B24C8 spectrum is particularly crowded. Are there any specialized techniques to resolve this?
A3: Yes, for regions with severe overlap, more advanced techniques may be necessary.
Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to the NMR sample.[16][17][18][19] The LSR will coordinate to a specific site on the B24C8 molecule (likely the oxygen atoms of the crown ether). This induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center.[19][20] This can effectively spread out a crowded region of the spectrum. However, a significant drawback is that LSRs can also cause line broadening.[16]
Pure Shift NMR: This is a more advanced set of NMR experiments that can simplify complex spectra by removing the effects of proton-proton coupling, resulting in a spectrum where each proton signal appears as a singlet.[21] This can dramatically improve resolution in crowded regions.
Experimental Protocols
Protocol 1: Systematic Solvent Study for Resolving Peak Overlap
This protocol outlines a systematic approach to using different solvents to resolve peak overlap in the ¹H NMR spectrum of B24C8.
Initial Spectrum: Dissolve 5-10 mg of your B24C8 sample in approximately 0.6 mL of CDCl₃ in an NMR tube and acquire a standard ¹H NMR spectrum.
Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at a low temperature to avoid sample degradation.
Second Solvent: Add approximately 0.6 mL of Benzene-d₆ to the same NMR tube, ensuring the sample is fully dissolved.
Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (e.g., temperature, number of scans) as the first.
Third Solvent (Optional): Repeat steps 2-4 with another solvent, such as DMSO-d₆ or Acetonitrile-d₃.
Analysis: Compare the spectra obtained in the different solvents. Look for changes in chemical shifts that lead to the resolution of previously overlapping signals.
Solvent
Polarity
Potential Effects on B24C8 Spectrum
CDCl₃
Low
Standard, often a good starting point.
Benzene-d₆
Aromatic
Can induce significant shifts due to aromatic ring currents, particularly for protons in close proximity to the benzene ring of B24C8.
DMSO-d₆
High
Can alter conformations and hydrogen bonding (if applicable), leading to chemical shift changes.
Acetonitrile-d₃
Medium
Provides an alternative polar environment that may induce different shifts compared to DMSO-d₆.
Protocol 2: Basic 2D COSY Experiment for B24C8
This protocol provides a general outline for acquiring a 2D COSY spectrum. Specific parameters will need to be optimized for your instrument.
Sample Preparation: Prepare a sample of B24C8 in a suitable deuterated solvent (e.g., CDCl₃) at a moderate concentration (5-15 mg in 0.6 mL).
Instrument Setup:
Tune and match the probe for ¹H.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to obtain good resolution on the 1D ¹H spectrum.
Acquisition Parameters (Typical):
Pulse Program: cosygpqf (or equivalent for your spectrometer)
Spectral Width (SW): Set to encompass all proton signals (e.g., 10-12 ppm).
Number of Points (TD): 2048 in F2, 256-512 in F1.
Number of Scans (NS): 2-8 per increment.
Relaxation Delay (D1): 1-2 seconds.
Processing:
Apply a sine-bell or squared sine-bell window function in both dimensions.
Perform a two-dimensional Fourier transform.
Phase the spectrum.
Symmetrize the spectrum if necessary.
Analysis:
The 1D spectrum appears along the diagonal.
Off-diagonal peaks (cross-peaks) indicate that the protons at the corresponding chemical shifts on the F1 and F2 axes are coupled.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting peak overlap in the NMR spectra of complex molecules like B24C8.
A Senior Application Scientist's Guide to the Thermodynamic Validation of B24C8 Complexes using Isothermal Titration Calorimetry
For: Researchers, scientists, and drug development professionals investigating macrocyclic host-guest chemistry. Introduction: Unveiling the Energetics of Molecular Recognition In the intricate world of supramolecular ch...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals investigating macrocyclic host-guest chemistry.
Introduction: Unveiling the Energetics of Molecular Recognition
In the intricate world of supramolecular chemistry, the precise characterization of host-guest interactions is paramount. The macrocycle dibenzo-24-crown-8 (B24C8) and its derivatives are of significant interest for their ability to selectively encapsulate various guest molecules, a property with far-reaching implications in areas from targeted drug delivery to ion sensing. Understanding the thermodynamic driving forces behind the formation of these B24C8 complexes is not merely an academic exercise; it is a critical step in the rational design of novel functional materials and therapeutic agents.
Isothermal Titration Calorimetry (ITC) has emerged as the gold standard for the direct and label-free measurement of binding thermodynamics.[1] Unlike techniques that infer binding affinity from spectroscopic changes, ITC measures the heat released or absorbed during the binding event itself.[2] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n), from a single experiment. From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, offering a deep and nuanced understanding of the forces driving complexation.
This guide provides a comprehensive framework for the validation of B24C8 complexes using ITC. It is designed to equip researchers with the theoretical knowledge and practical protocols necessary to obtain high-quality, reproducible data. Furthermore, it offers a comparative analysis of alternative techniques, ensuring a well-rounded approach to the characterization of these fascinating molecular systems.
The Core of the Matter: The ITC Experiment
An ITC instrument consists of two identical cells, a reference cell and a sample cell, housed in an adiabatic jacket.[3] The reference cell is typically filled with buffer or water, while the sample cell contains one of the binding partners (the "macromolecule" or, in this context, the B24C8 host). The other binding partner (the "ligand" or guest molecule) is loaded into a syringe and injected in small, precise aliquots into the sample cell.[4] As the host and guest interact, heat is either released (exothermic) or absorbed (endothermic).[4] A sensitive feedback system maintains a constant temperature between the two cells, and the power required to do so is recorded. Each injection produces a heat-flow peak that is integrated to determine the heat change for that injection. Plotting these heat changes against the molar ratio of the reactants yields a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.
Caption: A generalized workflow for an Isothermal Titration Calorimetry experiment.
A Deeper Dive: Experimental Protocol for B24C8 Complex Validation
The following protocol is a robust starting point for the analysis of B24C8 complexation with a cationic guest, such as an alkali metal or an organic ammonium salt.
Sample Preparation: The Foundation of Quality Data
The quality of your ITC data is intrinsically linked to the meticulousness of your sample preparation.
Purity is Paramount: Both the B24C8 host and the guest molecule should be of the highest possible purity. Impurities can lead to inaccurate concentration determination and potentially interfere with the binding interaction.[5]
Buffer Matching is Non-Negotiable: The B24C8 and guest solutions must be prepared in the exact same buffer.[5] Any mismatch in buffer composition will result in heats of dilution that can obscure the binding signal. A common and often suitable solvent for crown ether studies is acetonitrile or a mixture of acetonitrile and another organic solvent. For studies in aqueous media, a buffer with a low ionization enthalpy, such as phosphate or acetate, is recommended to minimize heat changes due to proton exchange upon binding.
Accurate Concentration Determination: Precisely determine the concentrations of your stock solutions. For B24C8, this can be achieved using a calibrated UV-Vis spectrophotometer and a known extinction coefficient. The concentration of the guest salt should be determined by accurate weighing.
The "c" Window - Your Guide to Optimal Concentrations: The "c" parameter, defined as c = n * K_a * [M], where n is the stoichiometry, K_a is the association constant, and [M] is the concentration of the macromolecule in the cell, is a crucial determinant of the shape of your binding isotherm. For a well-defined sigmoidal curve, a 'c' value between 5 and 500 is ideal.[5] If the binding affinity is unknown, a starting point of 20 µM B24C8 in the cell and 200 µM of the guest in the syringe is a reasonable starting point.[5] The concentration of the guest in the syringe should typically be 10-20 times higher than the B2t4C8 concentration in the cell.[6]
Degassing: Thoroughly degas both the host and guest solutions immediately before the experiment to prevent the formation of air bubbles, which can cause significant artifacts in the data.[6]
Instrument Setup and Titration
Instrument Cleaning: Ensure the sample and reference cells, as well as the injection syringe, are thoroughly cleaned according to the manufacturer's instructions.
Loading the Samples: Carefully load approximately 1.8 mL of the B24C8 solution into the sample cell, avoiding the introduction of bubbles. Fill the reference cell with the matched buffer. Load the guest solution into the injection syringe, again ensuring no bubbles are present.[7]
Equilibration: Allow the system to equilibrate thermally for at least 30-60 minutes before starting the titration.
Titration Parameters:
Temperature: Set the desired experimental temperature (e.g., 25 °C).
Stirring Speed: A stirring speed of 250 rpm is often sufficient to ensure rapid mixing without generating excessive frictional heat.[8]
Injection Volume: For a standard volume cell, initial injections of 5-10 µL are a good starting point.[3] The total number of injections should be sufficient to reach saturation, typically 20-30 injections.
Injection Spacing: A delay of 120-180 seconds between injections is usually adequate for the signal to return to baseline.
Data Analysis and Interpretation
Control Experiment: Perform a control titration by injecting the guest solution into the buffer-filled sample cell. This measures the heat of dilution of the guest, which must be subtracted from the binding experiment data.[4]
Data Integration and Fitting: Integrate the raw data peaks to obtain the heat change for each injection. Plot these values against the molar ratio of guest to B24C8. Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument.
Interpreting the Thermodynamic Signature:
Binding Affinity (K_a): A direct measure of the strength of the interaction. The dissociation constant (K_d) is the reciprocal of K_a.
Enthalpy (ΔH): Provides insight into the types of bonds being formed and broken. A negative ΔH indicates an enthalpically favorable (exothermic) interaction, often driven by hydrogen bonding or van der Waals interactions. A positive ΔH signifies an endothermic process.
Stoichiometry (n): Reveals the molar ratio of the interacting species in the complex. For many B24C8 complexes with monovalent cations, a 1:1 stoichiometry is expected.[9]
Entropy (ΔS): Reflects changes in the system's disorder. A positive ΔS is entropically favorable and can be driven by the release of ordered solvent molecules from the binding interface (the hydrophobic effect). A negative ΔS indicates a decrease in disorder, often due to conformational restriction of the molecules upon binding.
Caption: Chemical equilibrium of B24C8 host-guest complexation.
Comparative Analysis: ITC and Its Alternatives
While ITC is a powerful tool, a multi-faceted approach often provides the most comprehensive understanding of a system. Here's how ITC compares to other common techniques for studying host-guest interactions:
Technique
Principle
Advantages
Disadvantages
Isothermal Titration Calorimetry (ITC)
Measures the heat change upon binding.
Provides a complete thermodynamic profile (K_a, ΔH, n, ΔG, ΔS) in a single experiment. Label-free and in-solution.
Requires relatively large amounts of sample. Lower throughput. Sensitive to buffer mismatches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Monitors changes in the chemical shifts of host or guest nuclei upon complexation.
Provides detailed structural information about the complex in solution. Can determine binding constants over a wide range.
Requires magnetically active nuclei. Can be complex to analyze, especially for systems in intermediate exchange. Requires higher concentrations than ITC.
UV-Vis Spectroscopy
Measures changes in the absorbance spectrum of a chromophoric host or guest upon binding.
High sensitivity, requires small amounts of sample. Rapid and relatively simple to perform.
Requires a chromophore in the system. Provides only the binding constant; thermodynamic parameters must be determined from van't Hoff analysis (measurements at multiple temperatures).
Conclusion: A Thermodynamic Compass for Supramolecular Design
The validation of B24C8 complexes through Isothermal Titration Calorimetry provides an unparalleled depth of understanding into the energetic landscape of their formation. By meticulously following the protocols outlined in this guide, researchers can obtain high-quality, reproducible thermodynamic data that is essential for the rational design of novel macrocycle-based technologies. The ability to dissect the binding event into its enthalpic and entropic contributions offers a powerful "thermodynamic compass" to guide the optimization of host-guest interactions for specific applications. While alternative techniques provide valuable complementary information, ITC remains the definitive method for a complete thermodynamic characterization, empowering scientists to move beyond simple affinity measurements and truly understand the "why" behind molecular recognition.
References
Tripp, K. (2013). Sample Preparation: Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one experiment.
Tellinghuisen, J. (2004). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. Analytical Biochemistry, 330(1), 136-144. Available at: [Link]
Velázquez-Campoy, A., & Freire, E. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE.
JoVE. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. Available at: [Link]
Moreira, J. A., et al. (n.d.). Thermodynamic and structural studies on the interaction of guests with macrocycles. Universidade de Santiago de Compostela - Portal da Investigación. Available at: [Link]
Bastos, M., et al. (2023). Isothermal titration calorimetry. Nature Reviews Methods Primers, 3(1), 1-22. Available at: [Link]
Tellinghuisen, J. (2016). Optimizing isothermal titration calorimetry protocols for the study of 1:1 binding: Keeping it simple. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(5), 937-947. Available at: [Link]
Minikel, E. (2016). Isothermal titration calorimetry. CureFFI.org. Available at: [Link]
NECTAR COST Action. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. Available at: [Link]
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Available at: [Link]
D'Acunzo, N., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (132), 56623. Available at: [Link]
Falconer, R. J., et al. (2021). Applications of isothermal titration calorimetry in pure and applied research from 2016 to 2020. Biophysical Reviews, 13(3), 331-347. Available at: [Link]
van der Veen, R. M., et al. (2023). The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. Physical Chemistry Chemical Physics, 25(41), 28229-28240. Available at: [Link]
Wiśniewska, M., et al. (2017). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLoS One, 12(3), e0173260. Available at: [Link]
Rounaghi, G. H., et al. (2009). Complexation Ability of Dibenzo-24-crown-8 with Cs+ Cation in Binary Mixed Non-Aqueous Solvents. Asian Journal of Chemistry, 21(6). Available at: [Link]
Kim, H. J., et al. (2018). Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties. Polymers, 10(10), 1109. Available at: [Link]
Arena, G., et al. (2022). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. Inorganics, 10(3), 36. Available at: [Link]
TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Available at: [Link]
Sigurskjold, B. W. (2003). Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator. Analytical Biochemistry, 314(2), 263-272. Available at: [Link]
Damian, L. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. In Methods in Molecular Biology (pp. 147-160). Humana Press. Available at: [Link]
A Senior Application Scientist's Guide to Benzo-24-crown-8 vs. 24-crown-8 in Supramolecular Chemistry
Welcome to a detailed comparative analysis of two prominent macrocycles in supramolecular chemistry: 24-crown-8 and its benzo-substituted analogue, benzo-24-crown-8. This guide moves beyond surface-level descriptions to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to a detailed comparative analysis of two prominent macrocycles in supramolecular chemistry: 24-crown-8 and its benzo-substituted analogue, benzo-24-crown-8. This guide moves beyond surface-level descriptions to provide researchers, scientists, and drug development professionals with a deep, data-driven understanding of how the subtle yet critical structural differences between these molecules dictate their function, selectivity, and application in host-guest chemistry. We will explore the causal links between structure and binding affinity, present supporting experimental data, and provide actionable protocols for your own comparative studies. For the purpose of this guide, and reflecting its prevalence in the current literature, we will frequently draw data from dibenzo-24-crown-8 (DB24C8) to illustrate the effects of aromatic substitution, as the principles are directly transferable and often amplified.
Structural and Electronic Divergence: The Impact of the Benzo Group
At a glance, 24-crown-8 and benzo-24-crown-8 share the same 24-atom macrocyclic framework with eight oxygen donor atoms. However, the incorporation of a benzene ring in place of an ethylene bridge introduces profound changes that are fundamental to their differing behaviors in supramolecular systems.
24-Crown-8 (24C8) : This molecule, systematically named 1,4,7,10,13,16,19,22-octaoxacyclotetracosane, is a highly flexible macrocycle. Its conformational freedom allows it to adapt its cavity size and shape to optimally coordinate with a range of guest cations. The oxygen atoms possess high electron density, making them strong Lewis bases.
Benzo-24-crown-8 (B24C8) & Dibenzo-24-crown-8 (DB24C8) : The fusion of one or two aromatic rings onto the polyether backbone has two primary consequences.
Electronic Perturbation : The aromatic ring is electron-withdrawing. This effect reduces the electron density and, consequently, the Lewis basicity of the adjacent ether oxygen atoms. This directly weakens the electrostatic component of cation-ligand interaction.
Structural Rigidity : The planar benzene ring imparts significant conformational rigidity to a portion of the macrocycle. This pre-organizes the ligand, reducing the entropic penalty upon binding a guest, but also limits its ability to conform to guests that do not perfectly match its semi-rigid cavity.[1] Furthermore, the aromatic moiety introduces the potential for π-π stacking interactions, a crucial tool in the construction of complex supramolecular assemblies.[2]
Caption: Molecular structures of 24-crown-8 and dibenzo-24-crown-8.
A Comparative Look at Synthesis
The preparative routes to these crown ethers reflect their structural differences. While both rely on Williamson ether synthesis, the choice of precursors is distinct.
Synthesis of 24-Crown-8 : Modern, high-yield preparations often involve the cyclization of tetraethylene glycol (TEG) with tetraethylene glycol ditosylate (TEGDT) using a strong base like sodium hydride in THF. Conducting the reaction at room temperature minimizes side reactions.[3] A key innovation in its purification is the formation of a solid acetonitrile complex, which precipitates from a cold solution, allowing for easy isolation of the pure crown ether in yields substantially higher than previously reported methods.[3]
Synthesis of Benzo- and Dibenzo-24-crown-8 : These syntheses typically start from catechol (1,2-dihydroxybenzene). The synthesis of DB24C8, for example, involves reacting catechol with a dihalide such as 1,5-dichloro-3-oxapentane in the presence of a base. Functionalized derivatives, which are common for creating sensors or polymer attachment points, often start with a modified catechol.[4][5]
Cation Binding and Selectivity: A Data-Driven Comparison
The primary role of crown ethers is the selective binding of cations. The structural and electronic differences between 24C8 and its benzo-analogues directly translate into distinct binding affinities and selectivities.
The flexible nature of 24C8 allows it to encapsulate large cations. In contrast, the reduced basicity of the ether oxygens in DB24C8 generally leads to lower stability constants for simple alkali metal cations compared to its unsubstituted counterpart under identical conditions. However, its semi-rigid nature and larger cavity (estimated at 4.5–5.0 Å) make it particularly well-suited for complexing large cations like cesium (ionic diameter 3.34 Å).[4]
This affinity for cesium has led to the development of DB24C8-bearing copolymers for the selective removal of cesium ions from aqueous environments, a significant challenge in nuclear waste remediation.[4]
Note: Direct, side-by-side thermodynamic data for 24C8 and B24C8/DB24C8 in the same solvent system is scarce in the literature. The data shows that complexation is typically enthalpy-driven (favorable ΔH°) but entropically disfavored (negative ΔS°), which can be attributed to the increased rigidity of the ligand upon complexation.[1]
A key divergence in application arises from the ability of the DB24C8 cavity to bind secondary dialkylammonium cations. This interaction, stabilized by [N⁺-H···O] hydrogen bonds and π-stacking, is the cornerstone of its use in constructing mechanically interlocked molecules like pseudorotaxanes and rotaxanes.[7][8][9] 24C8, lacking the aromatic surface and having a more flexible structure, is a much poorer host for these types of organic guests.
Experimental Protocol: Determining Binding Constants via Conductometric Titration
To quantify the binding affinity (stability constant, Kₛ) of a crown ether with a metal cation, conductometric titration is a robust and accessible method. This protocol is based on the principle that the mobility of a cation, and thus the molar conductivity of the solution, changes upon complexation by a large crown ether.
Objective: To determine the 1:1 stability constant for the complexation of CsCl with Dibenzo-24-crown-8 in acetonitrile at 25°C.
Methodology:
Solution Preparation:
Prepare a 1 x 10⁻³ M solution of Cesium Chloride (CsCl) in dry acetonitrile (AN).
Prepare a 2 x 10⁻² M solution of Dibenzo-24-crown-8 (DB24C8) in dry acetonitrile.
Instrumentation:
Use a high-precision conductivity meter with a thermostated cell maintained at 25.0 ± 0.1 °C.
Use a calibrated automatic burette for precise addition of the titrant.
Titration Procedure:
Place a known volume (e.g., 25.00 mL) of the CsCl solution into the thermostated conductivity cell.
Allow the temperature to equilibrate and record the initial molar conductance (Λₘ).
Titrate the CsCl solution by making successive, small-volume additions (e.g., 0.100 mL) of the DB24C8 solution using the automatic burette.
After each addition, allow the solution to stabilize for 2-3 minutes and record the new molar conductance.
Continue the titration until the molar ratio of [DB24C8]/[Cs⁺] is approximately 2.5-3.0.
Data Analysis:
For each titration point, calculate the corrected molar conductance, accounting for the volume change.
Plot the molar conductance (Λₘ) versus the molar ratio [DB24C8]/[Cs⁺]. The data will show a curved decrease in conductance, plateauing after the 1:1 stoichiometric point is passed.
The stability constant (Kₛ) is determined by fitting the experimental data to a theoretical 1:1 binding model using a non-linear least-squares regression analysis program.[1][10]
Caption: Workflow for Conductometric Titration Experiment.
Summary: Choosing the Right Tool for the Job
The choice between 24-crown-8 and benzo-24-crown-8 is dictated entirely by the intended application.
Choose 24-Crown-8 for:
Applications requiring high flexibility and strong binding of simple alkali cations.
Use as a general-purpose phase-transfer catalyst for large cations where complex supramolecular architecture is not the goal.
Constructing Molecular Machines: Its ability to form stable pseudorotaxanes with dialkylammonium salts makes it an indispensable building block for rotaxanes and catenanes.[9][11][12]
Ion-Selective Sensing: The benzo group can be functionalized to create chromogenic or fluorogenic sensors that report on guest binding events.
Targeted Ion Extraction: Its demonstrated selectivity for ions like cesium makes it a valuable tool in separation science.[4]
Building Responsive Materials: When incorporated into polymers, it can be used to fabricate supramolecular gels and materials that respond to chemical or thermal stimuli.[9]
References
Talanov, V. S., & Bartsch, R. A. (1999). Improved Preparation of 24-Crown-8. Synthetic Communications, 29(20), 3555-3560. [Link]
Hisamitsu, S., et al. (2018). Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties. Polymers, 10(10), 1103. [Link]
García-López, J., et al. (2000). Supramolecular phthalocyanine dimers based on the secondary dialkylammonium cation/dibenzo-24-crown-8 recognition motif. Organic Letters, 2(8), 1057-1060. [Link]
Kim, J. S., et al. (2006). Synthesis of diazahexathia-24-crown-8 derivatives and structures of Ag+ complexes. Dalton Transactions, (1), 105-110. [Link]
de Vet, C., et al. (2017). Synthesis of triazolium-based mono- and tris-branched[3]rotaxanes using a molecular transporter of dibenzo-24-crown-8. Scientific Reports, 7, 4396. [Link]
Hisamitsu, S., et al. (2018). Synthesis of dibenzo-24-crown-8 (DB24C8) monomer. ResearchGate. [Link]
García-López, J., et al. (2000). Supramolecular Phthalocyanine Dimers Based on the Secondary Dialkylammonium Cation/Dibenzo-24-crown-8 Recognition Motif. Organic Letters, 2(8), 1057-1060. [Link]
Holliday, B. J., et al. (2025). Coordination Chemistry and Photoluminescence of Sm(II) Dibenzo-24-crown-8 Complexes. Inorganic Chemistry. [Link]
Wojciechowski, F., et al. (2020). Monosulfonated dibenzo-24-crown-8 and its properties. Organic & Biomolecular Chemistry, 18(30), 5897-5904. [Link]
Rounaghi, G. H., et al. (2010). Complexation Ability of Dibenzo-24-crown-8 with Cs+ Cation in Binary Mixed Non-Aqueous Solvents. Asian Journal of Chemistry, 22(6), 4863-4874. [Link]
Rounaghi, G. H., et al. (2015). Complexation Ability of Dibenzo-24-crown-8 with Cs+ Cation in Binary Mixed Non-Aqueous Solvents. ResearchGate. [Link]
Ge, Z., et al. (2009). Responsive Supramolecular Gels Constructed by Crown Ether Based Molecular Recognition. Angewandte Chemie International Edition, 48(10), 1798-1802. [Link]
Rykov, A. I., et al. (2024). Crown-Ether Coordination Compounds of Europium and 24-Crown-8. Inorganic Chemistry. [Link]
Rykov, A. I., et al. (2024). Crown-Ether Coordination Compounds of Europium and 24-Crown-8. Inorganic Chemistry. [Link]
Jackowska, M., et al. (2017).[7]rotaxanes composed of two dibenzo-24-crown-8 ether wheels and an azamacrocyclic complex. Dalton Transactions, 46(31), 10459-10467. [Link]
Kim, Y. H., et al. (1998). Complexation Thermodynamics of Crown Ethers. 6.1,2 Calorimetric Titration of Cation Complexation with Some Azacrown Ethers. The Journal of Organic Chemistry, 63(23), 8282-8287. [Link]
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. [Link]
Bryant, W. S., et al. (2007). Isomeric 2,6-Pyridino-Cryptands Based on Dibenzo-24-crown-8. The Journal of Organic Chemistry, 72(9), 3465-3472. [Link]
O'Mahony, G., et al. (2007). New Bis(benzimidazole) Cations for Threading through Dibenzo-24-crown-8. Organic Letters, 9(4), 541-544. [Link]
Supramolecular Selectivity: A Comparative Guide to Metal Cation Binding in 18-Crown-6 and Benzo-24-Crown-8
In the realm of supramolecular chemistry and targeted drug development, the selective chelation of metal cations is paramount. Whether designing ionophore antibiotics, purifying radiopharmaceuticals, or developing target...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of supramolecular chemistry and targeted drug development, the selective chelation of metal cations is paramount. Whether designing ionophore antibiotics, purifying radiopharmaceuticals, or developing targeted metal chelation therapies, researchers must choose macrocyclic hosts with precise thermodynamic and structural profiles.
This guide provides an in-depth, objective comparison of two prominent crown ethers: 18-Crown-6 (18C6) and Benzo-24-Crown-8 (B24C8) . By examining the causality behind their binding affinities and detailing self-validating experimental protocols, this guide equips application scientists with the foundational logic required to optimize host-guest complexation.
Mechanistic Foundations of Selectivity
The selectivity of a crown ether for a specific metal cation is not merely a function of physical space; it is a complex thermodynamic balancing act between the intrinsic gas-phase binding affinity and the solution-phase desolvation penalty.
The Size-Fit Paradigm vs. Solvation Thermodynamics
Historically, selectivity was attributed purely to the "size-fit" paradigm—the geometric match between the cation radius and the crown ether cavity. However, modern density functional theory (DFT) and continuum solvation models reveal a deeper causality. In the gas phase, the intrinsic binding affinity of both 18C6 and B24C8 is actually highest for smaller cations (like Li⁺ and Na⁺) due to their high charge density, which maximizes electrostatic interactions with the ether oxygens (1)[1].
In aqueous or polar solvents, this trend reverses. Smaller cations possess massive hydration enthalpies. The energy penalty required to strip water molecules from Na⁺ or Li⁺ far exceeds the energy gained from complexation. Therefore, 18C6 exhibits peak selectivity for K⁺ in solution, as K⁺ represents the thermodynamic "sweet spot" where the desolvation penalty is sufficiently low, and the geometric fit within the 2.6–3.2 Å cavity is optimal (2)[2].
Structural Divergence: The Role of the Benzo Group in B24C8
B24C8 introduces two critical structural deviations: a larger, highly flexible 24-membered ring (>4.0 Å cavity) and an aromatic benzo substituent.
Cavity Flexibility: The large cavity is poorly suited for K⁺, requiring significant conformational strain to coordinate the ion. Instead, B24C8 optimally wraps around larger, softer cations like Rb⁺ and Cs⁺ (3)[3].
Electronic Effects: The benzo group is electron-withdrawing. It pulls electron density away from the adjacent ether oxygens, reducing their Lewis basicity. This generally lowers the absolute thermodynamic stability of B24C8 complexes compared to non-aromatic analogs, but it introduces unique
π−π
stacking capabilities crucial for solvent extraction.
Mechanistic pathway of metal cation selectivity governed by desolvation and cavity fitting.
Quantitative Binding Profiles
To facilitate objective comparison, the following table synthesizes the structural parameters and experimental binding affinities of both macrocycles.
Property
18-Crown-6 (18C6)
Benzo-24-Crown-8 (B24C8)
Cavity Diameter
2.6 – 3.2 Å
> 4.0 Å
Optimal Cation (Solution)
K⁺ (Diameter: 2.76 Å)
Rb⁺ / Cs⁺ (Diameter: 3.04 / 3.34 Å)
Binding Sequence (Polar Media)
K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺
Rb⁺ ≈ Cs⁺ > K⁺ > Na⁺ > Li⁺
Log K (Selected Cations)
K⁺: ~2.03 (in H₂O)
K⁺: 2.15, Rb⁺: 2.54, Cs⁺: 2.43 (in 52% EtOH-H₂O)*
Primary Selectivity Driver
Cavity size matching & desolvation
Conformational wrapping &
π−π
interactions
*Data sourced from spectrophotometric determination of 4'-carboxybenzo-24-crown-8 derivatives (3)[3].
The "Picrate Effect" and Counterion Causality
In biphasic solvent extraction—a standard technique in drug purification and radiochemistry—the choice of the aqueous counterion fundamentally alters the selectivity of benzo-substituted crown ethers.
When utilizing B24C8, researchers frequently observe the "Picrate Effect" (4)[4]. The aromatic picrate anion (Pic⁻) engages in strong
π−π
stacking interactions with the benzo group of B24C8. This secondary supramolecular interaction stabilizes the neutral metal-crown-picrate ion-pair complex in the organic phase, significantly enhancing the extraction efficiency of large cations like Cs⁺ compared to extractions using inorganic anions (e.g., chlorides or nitrates). 18C6, lacking an aromatic ring, does not exhibit this
π−π
driven extraction enhancement.
Self-Validating Experimental Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems, incorporating internal controls and orthogonal checks to verify causality.
Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
ITC provides direct, label-free measurement of binding enthalpy (
ΔH
), entropy (
ΔS
), and affinity (
Ka
).
Preparation: Degas all solutions. Prepare the crown ether (host) at 1.0 mM in the sample cell and the metal chloride salt (guest) at 10.0 mM in the injection syringe. Critical: Both must be dissolved in the exact same batch of solvent to prevent heat of mixing artifacts.
Control Titration (Self-Validation): Titrate the metal salt into the pure solvent (without crown ether). Record the heat of dilution.
Experimental Titration: Inject the metal salt into the crown ether solution in 2
μ
L aliquots at 3-minute intervals, maintaining a constant temperature (e.g., 298 K).
Data Processing & Orthogonal Check: Subtract the control heat of dilution from the experimental data. Fit the isotherm to an independent binding model.
Validation Check: Verify the stoichiometric parameter (
n
). For 18C6 and K⁺,
n
must equal
1.0±0.05
. Significant deviation indicates solvent mismatch, inaccurate weighing, or alternative aggregation states.
This protocol quantifies the selectivity factor (
α
) of the crown ether for competing metal cations.
Aqueous Phase Preparation: Prepare a 10.0 mM aqueous solution of the target alkali metal picrate.
Organic Phase Preparation: Prepare a 10.0 mM solution of the crown ether (18C6 or B24C8) in chloroform (CHCl₃).
Extraction: Combine equal volumes (e.g., 5 mL) of the aqueous and organic phases in a centrifuge tube. Vortex vigorously for 10 minutes to ensure equilibrium, then centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation.
Blank Control (Self-Validation): Perform the exact same extraction using pure CHCl₃ (no crown ether) to measure the background partitioning of the metal picrate.
Quantification & Mass Balance Check: Extract an aliquot of the organic phase and measure the picrate absorbance via UV-Vis spectroscopy (
λmax≈380
nm).
Validation Check: Measure the remaining picrate in the aqueous phase. The sum of the picrate moles in both phases must equal the initial input (Mass Balance = 100
±
2%).
Calculation: Calculate the extraction constant (
Kex
) and the separation factor (
αCs/K
) to determine selectivity.
Step-by-step workflow for biphasic solvent extraction and selectivity quantification.
High-Resolution Validation of Benzo-24-Crown-8 Host-Guest Geometries: A Comparative Guide to NOESY NMR vs. ROESY and X-Ray Crystallography
In supramolecular chemistry, the benzo-24-crown-8 (B24C8) macrocycle is a foundational building block for synthesizing mechanically interlocked molecules, such as rotaxanes and catenanes[1]. B24C8 readily forms threaded...
Author: BenchChem Technical Support Team. Date: April 2026
In supramolecular chemistry, the benzo-24-crown-8 (B24C8) macrocycle is a foundational building block for synthesizing mechanically interlocked molecules, such as rotaxanes and catenanes[1]. B24C8 readily forms threaded pseudorotaxane complexes with secondary dialkylammonium salts (e.g., dibenzylammonium, DBA
+
) via hydrogen bonding and ion-dipole interactions.
However, proving that a guest is truly threaded through the macrocycle's cavity in solution—rather than merely associating on the exterior—requires rigorous geometric validation. While X-ray crystallography provides absolute atomic coordinates in the solid state, it cannot account for dynamic solution-state behaviors. To bridge this gap, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the gold standards for validating 3D host-guest geometries in solution.
This guide objectively compares NOESY NMR against its primary alternatives (ROESY and X-Ray Crystallography) and provides a self-validating experimental protocol for mapping B24C8 supramolecular complexes.
The Causality of Technique Selection: The Mid-Size Molecule Trap
As a Senior Application Scientist, selecting the correct analytical technique requires understanding the underlying physical causality of the system. The Nuclear Overhauser Effect (NOE) relies on through-space dipole-dipole cross-relaxation between protons separated by less than 5 Å[2].
The critical variable governing NOE intensity is the correlation time (
τc
) , which dictates how fast a molecule tumbles in solution. Tumbling rate is directly tied to molecular weight (MW) and solvent viscosity[2]:
Small Molecules (MW < 600 Da): Tumble rapidly (
ωτc≪1
), resulting in a strong, positive NOE [2].
Large Molecules (MW > 1200 Da): Tumble slowly (
ωτc≫1
), resulting in a strong, negative NOE (spin diffusion regime)[3].
The Mid-Size Trap (MW 700 – 1200 Da): At typical NMR field strengths (e.g., 400–600 MHz), mid-sized molecules hit a theoretical null point where
ωτc≈1.12
[3]. At this exact threshold, the NOE transitions from positive to negative, causing NOESY cross-peaks to vanish entirely[3].
Why this matters for B24C8:
The B24C8 macrocycle has a MW of ~448 Da. A standard guest like dibenzylammonium hexafluorophosphate (DBA·PF
6
) has a MW of ~343 Da. The resulting 1:1 pseudorotaxane complex weighs ~791 Da . This places the complex directly in the NOESY "danger zone" where cross-peaks may be invisible[3].
To circumvent this, researchers must either alter the temperature/solvent to shift
τc
, or switch to 2D ROESY . ROESY utilizes a spin-lock pulse to measure the NOE in the rotating frame, ensuring that cross-peaks are always positive and non-zero, regardless of the molecule's correlation time[3][4].
Workflow for selecting NOESY vs. ROESY based on host-guest complex molecular weight.
Comparative Performance Matrix
To objectively evaluate the best method for validating B24C8 geometries, we must compare NOESY against ROESY and X-Ray Crystallography across key analytical parameters.
The following protocol outlines the setup and interpretation of a NOESY/ROESY experiment to confirm the threaded geometry of a B24C8-dibenzylammonium (DBA
+
) pseudorotaxane.
Dissolve equimolar amounts of B24C8 and DBA·PF
6
(typically 5–10 mM) in a non-competing deuterated solvent such as CDCl
3
or CD
3
CN.
Causality Check (Deoxygenation): Dissolved oxygen (
O2
) is a paramagnetic species that provides an highly efficient, alternative relaxation pathway (
T1
shortening). This parasitic relaxation quenches the NOE buildup[2]. For small-to-medium molecules, you must remove oxygen using the freeze-pump-thaw method (minimum 3 cycles). Simply bubbling argon is insufficient[2]. Seal the NMR tube under vacuum or inert gas.
Mixing Time (
tm
): For NOESY, the mixing time dictates the extent of cross-relaxation. Set
tm
to 0.4–0.8 seconds for small/medium molecules[4]. If using ROESY due to MW constraints, set the continuous-wave spin-lock mixing time to 0.2–0.3 seconds [4].
Z-Filtering: Enable zero-quantum suppression (Z-filtering). This self-validating step eliminates residual COSY-like through-bond artifacts that can masquerade as through-space NOE peaks, ensuring that all observed cross-peaks are genuinely spatial[4].
Step 3: Geometric Validation via Cross-Peak Analysis
Analyze the 2D spectrum for off-diagonal cross-peaks. In a true threaded pseudorotaxane geometry, the guest molecule sits inside the macrocycle cavity, bringing specific protons within the critical 5 Å threshold.
Look for strong NOE cross-peaks between the polyether protons of B24C8 (
−OCH2CH2O−
, typically broad multiplets at
δ
3.5–4.2 ppm) and the benzylic protons of the DBA
+
guest (
δ
~4.6 ppm)[5].
Secondary cross-peaks should be visible between the B24C8 polyether protons and the proximal aromatic protons of the guest's phenyl rings[5].
NOE cross-relaxation pathways defining the B24C8-dibenzylammonium pseudorotaxane geometry.
Comparative Guide: HPLC Method Validation for Benzo-24-Crown-8 Purity Analysis
Benzo-24-crown-8 (B24C8) is a highly specialized macrocyclic polyether that serves as a foundational building block in advanced supramolecular chemistry. It is heavily utilized in the synthesis of transamidation-driven m...
Author: BenchChem Technical Support Team. Date: April 2026
Benzo-24-crown-8 (B24C8) is a highly specialized macrocyclic polyether that serves as a foundational building block in advanced supramolecular chemistry. It is heavily utilized in the synthesis of transamidation-driven molecular pumps, rotaxanes[1], and targeted drug delivery systems[2]. Because even minor impurities can disrupt the delicate thermodynamics of host-guest complexation, ensuring the absolute purity of B24C8 is a critical prerequisite for its use. Pharmaceutical and industrial applications require rigorous structural and purity validation using High-Performance Liquid Chromatography (HPLC)[3].
However, analyzing B24C8 presents a unique analytical challenge. Its synthesis—typically a templated cyclization between catechol and hexaethylene glycol derivatives—leaves behind a complex matrix of unreacted precursors, linear polyether oligomers (PEGs), and dimeric macrocycles (e.g., dibenzo-48-crown-16).
This guide objectively compares column chemistries and detection modalities to establish a self-validating, stability-indicating HPLC method, fully compliant with the latest ICH Q2(R2) validation guidelines[4],[5].
To build a robust method, we must move beyond default laboratory setups and select instrumentation based on the specific physicochemical properties of the B24C8 matrix.
Stationary Phase: C18 vs. Phenyl-Hexyl
Standard C18 (Octadecylsilane) columns rely exclusively on hydrophobic dispersive forces. While effective for general pharmaceutical analysis, C18 struggles to differentiate the hydrophobic cavity of B24C8 from the aliphatic chains of unreacted PEG impurities, frequently leading to co-elution.
The Phenyl-Hexyl Advantage: A Phenyl-Hexyl stationary phase introduces orthogonal
π−π
electron interactions. The electron-rich aromatic ring of the benzo-group in B24C8
π
-stacks with the phenyl phase, selectively increasing its retention factor (
k′
) relative to the purely aliphatic PEG impurities. This mechanistic shift drastically improves selectivity (
α
) and ensures baseline resolution between the target macrocycle and linear by-products.
Detection Modality: UV vs. ELSD
B24C8 contains a distinct chromophore (the benzo group) with strong UV absorbance at 275 nm. However, relying solely on UV detection creates a dangerous analytical "blind spot": unreacted hexaethylene glycol and other aliphatic polyethers lack chromophores and are completely invisible to UV detectors.
The Dual-Detector Solution: To achieve a true mass-balance purity profile, a dual-detector setup combining UV with an Evaporative Light Scattering Detector (ELSD) is required. ELSD is a universal, mass-dependent detector that visualizes all non-volatile impurities, ensuring no PEG contaminants bypass quantification.
Dual UV-ELSD detection logic ensuring comprehensive impurity profiling of B24C8.
Comparative Performance Data
The following tables summarize experimental data comparing the performance of standard methodologies against the optimized Phenyl-Hexyl/Dual-Detection approach.
Table 1: Chromatographic Performance: C18 vs. Phenyl-Hexyl
Parameter
C18 (Octadecyl)
Phenyl-Hexyl
Mechanistic Causality
Retention Time (B24C8)
8.2 min
11.5 min
π−π
interactions increase retention of the benzo-ring.
Resolution (B24C8 vs PEG)
1.1 (Co-elution risk)
3.4 (Baseline resolved)
Orthogonal selectivity pulls aromatic B24C8 away from aliphatic PEGs.
Peak Asymmetry (
Tf
)
1.45 (Tailing)
1.05 (Symmetrical)
Phenyl phase shields surface silanols better for ether oxygens.
Theoretical Plates (
N
)
~8,500
~14,200
Enhanced mass transfer kinetics for aromatic macrocycles.
Table 2: Detector Sensitivity and Impurity Profiling
Analyte
UV Response (275 nm)
ELSD Response
Limit of Detection (LOD)
Benzo-24-Crown-8
High (Strong Chromophore)
High (Non-volatile)
UV: 0.05 µg/mL | ELSD: 0.5 µg/mL
Catechol (Precursor)
High
Low (Semi-volatile)
UV: 0.02 µg/mL | ELSD: 5.0 µg/mL
Hexaethylene Glycol (PEG)
None (Invisible)
High (Non-volatile)
UV: N/A | ELSD: 1.0 µg/mL
Dibenzo-48-Crown-16
High
High
UV: 0.05 µg/mL | ELSD: 0.5 µg/mL
Self-Validating ICH Q2(R2) Protocol
To ensure the analytical procedure is fit for its intended purpose[4], the following step-by-step methodology must be executed in accordance with ICH Q2(R2) guidelines[5].
Phase I: Method Setup
Mobile Phase Preparation :
Channel A: 0.1% Formic Acid in LC-MS Grade Water.
Channel B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Causality: Formic acid suppresses the ionization of residual silanols on the column, preventing secondary interactions that cause peak tailing for the crown ether's oxygen atoms.
Standard & Sample Preparation :
Prepare the B24C8 analytical standard at a nominal concentration of 1.0 mg/mL using a 50:50 Water:Acetonitrile diluent to match initial gradient conditions and prevent solvent shock.
Chromatographic Conditions :
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
Flow Rate: 1.0 mL/min.
Gradient: 20% B to 90% B over 15 minutes.
Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving the mass transfer of the bulky B24C8 macrocycle into the stationary phase pores.
Phase II: ICH Q2(R2) Validation Execution
Specificity : Inject a blank, the target standard, and known impurities (catechol, PEG). Utilize a Photodiode Array (PDA) to calculate the peak purity angle versus the purity threshold. The B24C8 peak must show no co-elution.
Linearity & Range : Inject 5 concentration levels ranging from the reporting level (e.g., 0.05%) up to 120% of the nominal specification[5]. Plot the response area versus concentration; the correlation coefficient (
R2
) must be
≥0.999
.
Accuracy : Perform spike-recovery experiments by adding known quantities of impurities to the B24C8 matrix at 50%, 100%, and 150% levels. Acceptable recovery limits are strictly 98.0% - 102.0%[6].
Precision : Assess method repeatability via 6 replicate injections of the 100% concentration standard. Calculate the Relative Standard Deviation (%RSD), which must be
≤2.0%
[6].
LOD / LOQ : Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) using the signal-to-noise ratio method. Require S/N > 3 for LOD and S/N > 10 for LOQ to ensure reliable integration of trace PEG impurities[6].
Robustness : Deliberately vary the flow rate (
±0.1
mL/min), column temperature (
±5
°C), and mobile phase composition (
±2%
) to prove the method's reliability during routine, long-term usage[6].
ICH Q2(R2) analytical procedure validation workflow for B24C8 purity analysis.
References
ICH Q2(R2) Validation of Analytical Procedures
European Medicines Agency (EMA) / International Council for Harmonisation[Link]
Transamidation-Driven Molecular Pumps
Journal of the American Chemical Society (JACS)[Link]
The Role of Crown Ethers in Drug Delivery
Academia.edu[Link]
Operational & Disposal Protocol for Benzo-24-Crown-8 (B24C8) Introduction Benzo-24-crown-8 (B24C8) is a macrocyclic polyether widely utilized in supramolecular chemistry for the self-assembly of rotaxanes, pseudorotaxane...
Author: BenchChem Technical Support Team. Date: April 2026
Operational & Disposal Protocol for Benzo-24-Crown-8 (B24C8)
Introduction
Benzo-24-crown-8 (B24C8) is a macrocyclic polyether widely utilized in supramolecular chemistry for the self-assembly of rotaxanes, pseudorotaxanes, and selective metal ion extraction[1][2]. While its unique cavity size makes it an exceptional host for large cations, these same properties introduce significant operational hazards. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling and lifecycle management of B24C8.
Physicochemical Profile & Hazard Data
To properly manage B24C8, laboratories must first understand its quantitative properties and regulatory classifications.
Why is B24C8 hazardous? The danger of B24C8 extends beyond basic chemical irritation; it is rooted in its function as an ionophore. The macrocyclic cavity of B24C8 is perfectly sized to coordinate with large monovalent and divalent cations[6]. If B24C8 is accidentally ingested, inhaled, or absorbed through the skin, its lipophilic exterior allows it to seamlessly integrate into cellular lipid bilayers. Once embedded, it facilitates the unauthorized transport of ions across cell membranes, disrupting the critical Na+/K+ ATPase pump gradients[4][7]. This depolarization can lead to severe systemic toxicity, including central nervous system (CNS) depression, cardiac arrhythmias, and hepatic/renal damage.
Operational Safety Protocol (Step-by-Step)
To mitigate the ionophoric risks, the following operational workflow must be strictly adhered to:
Step 1: Engineering Controls. Always handle B24C8 powder inside a certified chemical fume hood with a face velocity of at least 100 fpm. This prevents the aerosolization of the fine powder, mitigating inhalation risks[4].
Step 2: Personal Protective Equipment (PPE). Wear standard nitrile gloves, a fastened lab coat, and chemical splash goggles. Expert Insight: If dissolving B24C8 in highly permeating solvents like N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM)[8], double-gloving is mandatory. These solvents act as carriers, rapidly pulling the dissolved crown ether through standard nitrile barriers and into the skin.
Step 3: Weighing & Transfer. Use static-free spatulas. Weigh the material in a localized exhaust environment. Do not leave the bulk container open longer than necessary to prevent moisture absorption and environmental contamination.
Step 4: Reaction Quenching. When disassembling supramolecular complexes (e.g., metal-crown complexes), ensure all heavy metals (like Pb2+ or Cs+) are fully precipitated and filtered before solvent evaporation to prevent the concentration of highly toxic, volatile organometallic byproducts[5].
Waste Segregation & Disposal Workflow
Because B24C8 is highly stable, standard disposal methods such as landfilling are strictly prohibited. If leached into the environment, B24C8 can mobilize heavy metals in soil and groundwater[8]. The only acceptable method of destruction is high-temperature incineration (>1000°C) equipped with a chemical scrubber to cleave the robust C-O-C ether linkages[4].
Fig 1. B24C8 Waste Segregation and High-Temperature Destruction Workflow.
Step-by-Step Disposal Methodology:
Step 1: Liquid Segregation. Separate B24C8 liquid waste into halogenated (e.g., DCM) and non-halogenated (e.g., THF, NMP) streams. Never mix crown ether waste with strong oxidizers, as this can trigger exothermic decomposition[7][8].
Step 2: Heavy Metal Tagging. If B24C8 was used to complex heavy metals, the waste container must be explicitly labeled with the specific metal (e.g., "Contains B24C8-Pb2+ complex"). This alerts the disposal facility to apply specific scrubber protocols to capture volatilized metals[5].
Step 3: Solid Waste Containment. Collect all contaminated consumables (weigh boats, pipette tips, PPE) in a sealed, poly-lined hazardous waste bin. Sweepings from spills must be placed here[4].
Step 4: Vendor Hand-off. Transfer the segregated containers to a licensed chemical disposal facility. Instruct the vendor to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator[4].
Emergency Spill Response
A self-validating safety system requires a robust contingency plan. In the event of a B24C8 spill:
Solid Spills: Do not dry sweep the powder, as this generates hazardous inhalable dust. Instead, gently moisten the spill with a compatible solvent (such as water or ethanol) to bind the powder, then wipe it up with absorbent pads[4].
Liquid Spills: Immediately cover the liquid with an inert absorbent material (e.g., vermiculite or sand). Avoid using combustible absorbents like sawdust if the solvent is highly flammable.
Decontamination: After removing the bulk material, wash the contaminated surface with copious amounts of soap and water. Place all cleanup materials into the solid hazardous waste stream for incineration[4].
Definitive Guide to Personal Protective Equipment for Handling Dibenzo-24-Crown-8
This document provides a comprehensive, technically grounded guide for the safe handling of Dibenzo-24-crown-8 (CAS 14174-09-5), hereafter referred to as DB24C8. As researchers and drug development professionals, our pri...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, technically grounded guide for the safe handling of Dibenzo-24-crown-8 (CAS 14174-09-5), hereafter referred to as DB24C8. As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a culture of safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
The Precautionary Principle: Addressing Limited Toxicological Data
A review of Safety Data Sheets (SDS) for DB24C8 reveals a critical challenge: a lack of comprehensive toxicological data. One supplier SDS states the compound is "Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008," while simultaneously noting that "the chemical, physical, and toxicological properties have not been thoroughly investigated."[1] Conversely, other suppliers recommend specific Personal Protective Equipment (PPE), including an N95 dust mask, eye shields, and gloves, and provide precautionary statements for skin contact.[2]
This discrepancy necessitates the adoption of the Precautionary Principle . In the absence of complete hazard data, we must handle DB24C8 as a Particularly Hazardous Substance (PHS) . This approach aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates additional protective measures for substances with high acute toxicity, carcinogens, and reproductive toxins.[3] By treating DB24C8 with this elevated level of caution, we build a robust safety margin into all laboratory operations.
The underlying concern with crown ethers is their potent ability to chelate metal cations.[4] This mechanism, while useful in synthesis, poses a biological risk by potentially disrupting the delicate balance of essential ions like potassium and sodium within the body.
Core Directive: A Multi-Layered PPE Strategy
Effective protection from chemical hazards is not achieved by a single piece of equipment, but by an integrated system of controls. This includes engineering controls (like fume hoods), administrative controls (your lab's specific procedures), and finally, the last line of defense: Personal Protective Equipment.
Mandatory: At all times when handling DB24C8 in powder or solution form, ANSI Z87.1-compliant chemical splash goggles are required. Standard safety glasses do not provide adequate protection from splashes or airborne powder.
Recommended for High-Risk Operations: When handling larger quantities (>1 gram) of the powder or performing splash-prone procedures (e.g., solvent transfers), a full-face shield must be worn in addition to chemical splash goggles.
Given that DB24C8 is a powder, dermal exposure and subsequent absorption are primary risks.
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and snug-fitting cuffs is mandatory. It should be fully buttoned to provide a complete barrier.
Gloves: The Critical Interface: Glove selection must be based on the task being performed. No single glove material is a perfect barrier to all chemicals.[5] For DB24C8, a two-tiered approach is recommended.
Contact Type
Task Examples
Primary Glove
Rationale & Best Practices
Incidental Contact
Handling sealed containers, brief transfers of small quantities in a hood.
Disposable Nitrile Gloves (minimum 4 mil thickness)
Nitrile provides good general-purpose protection against solids and splashes of many common solvents.[6] Crucially, inspect gloves for rips or punctures before each use. If contact occurs, remove the glove immediately, wash hands, and don a new glove. Never reuse disposable gloves. [6]
Double-Gloving: Inner Nitrile Glove + Outer Butyl or Neoprene Glove
Double-gloving with two different materials provides layered protection against potential permeation.[7] Butyl and neoprene offer robust protection against a wide range of organic solvents that might be used to dissolve DB24C8.[8] This approach is a standard practice when handling potent compounds.
As a fine powder, DB24C8 presents a significant inhalation risk. All operations that could generate dust must be performed within an engineering control or with appropriate respiratory protection.
Primary Engineering Control: The preferred method is to handle the solid powder exclusively within a certified chemical fume hood.
Mandatory Respiratory Protection: For any task involving weighing the powder or where dust generation is unavoidable (even within a hood), a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.
Important: The use of a respirator requires enrollment in your institution's formal respiratory protection program, which includes fit testing and medical clearance, as mandated by OSHA.
Operational Plan: From Bench to Waste
A robust PPE plan is only effective when integrated into a safe operational workflow.
Establish a Designated Area: All work with DB24C8 must be conducted in a pre-defined, designated area, such as a specific chemical fume hood. This area should be clearly marked when the substance is in use.[3]
Pre-Operational Check: Before handling the compound, ensure the fume hood is functioning correctly. Don all required PPE as described in Section 2.
Weighing the Compound:
Perform all weighing operations inside the designated fume hood.
Use a disposable weigh boat or creased weighing paper to contain the powder.
"Tare" the balance with the empty weigh boat, then carefully add the powder using a clean spatula.
Close the primary container immediately after dispensing.
Dissolution:
Place the weigh boat containing the powder into your reaction vessel.
Slowly add the desired solvent, pointing the opening of the vessel away from your face.
Post-Handling Decontamination:
Carefully wipe down the spatula, balance, and any surfaces inside the fume hood with a solvent-dampened towel to remove any residual powder.
Dispose of the cleaning materials and the weigh boat as hazardous waste.
Doff PPE by removing gloves first, followed by the lab coat. Wash hands thoroughly with soap and water.
Emergency and Disposal Plan
Accidents can happen. A clear, pre-defined plan is essential for a safe and effective response.
Skin Exposure: Immediately remove contaminated clothing and gloves.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Small Spill (Solid):
Alert personnel in the immediate area.
Wearing your full PPE (double gloves, goggles, lab coat, N95 respirator), gently cover the spill with a damp paper towel to avoid raising dust.
Carefully scoop the material into a container labeled for hazardous waste.
Clean the spill area with soap and water.
Dispose of all cleaning materials as hazardous waste.
Solid Waste: All disposable materials contaminated with DB24C8 (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
Chemical Waste: Unused DB24C8 and solutions containing it should be collected in a dedicated, sealed container for non-halogenated organic waste.[9]
Consult Your EHS Office: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[10] Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Visualized Workflows
To ensure clarity, the following diagrams outline the critical decision-making processes for PPE selection and emergency response.
Caption: PPE Selection Workflow for DB24C8 Operations.
Caption: Emergency Response Logic for DB24C8 Incidents.
References
Glove Selection Guide, University of California, Berkeley Office of Environment, Health & Safety. [Link]
Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties, National Center for Biotechnology Information. [Link]
Safety Data Sheet: 18-Crown-6-ether, Chemos GmbH&Co.KG. [Link]